EVOXINE
Description
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R)-1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3/t13-/m1/s1 |
InChI Key |
FGANMDNHTVJAHL-CYBMUJFWSA-N |
SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Isomeric SMILES |
CC(C)([C@@H](COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Canonical SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Evoxine
Disclaimer: A comprehensive, data-rich overview of the specific molecular mechanisms of the furoquinoline alkaloid Evoxine is not extensively available in the public scientific literature.[1] Much of the detailed quantitative data and specific signaling pathways have not yet been fully elucidated. This guide synthesizes the available research, outlines potential mechanisms based on its chemical class, and provides standardized experimental protocols for further investigation.
Executive Summary
This compound is a furoquinoline alkaloid found in various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2] Historically, it has been noted for its hypnotic and sedative properties.[2][] Recent research has identified a more specific mechanism of action: the selective counteraction of CO2-induced immune suppression.[4][5] Specifically, this compound inhibits the hypercapnic suppression of key immune signaling molecules, interleukin-6 (IL-6) and the chemokine CCL2, in human macrophages.[4] While this provides a foundational understanding, the precise protein targets and downstream signaling cascades remain an active area for research. Based on the activities of related alkaloids, it is hypothesized that this compound may also modulate pathways such as PI3K/Akt/mTOR or MAPK and potentially interact with ATP-binding cassette (ABC) transporters.[1][6]
Core Mechanism of Action: Reversal of Hypercapnic Immune Suppression
The most clearly defined activity of this compound is its ability to counteract the immunosuppressive effects of hypercapnia (elevated CO2 levels).[4] In patients with severe lung disease, hypercapnia is associated with an increased risk of infection and death.[4] this compound was identified in a focused screen of 8,832 compounds for its ability to ameliorate these effects.[4]
The core findings are:
-
This compound counteracts the CO2-induced transcriptional suppression of antimicrobial peptides in Drosophila S2* cells.[4]
-
It inhibits the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[4][5]
-
The action of this compound is selective. It does not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMP-activated protein kinase (AMPK) in rat pulmonary epithelial cells.[][4]
This selectivity suggests that this compound acts on a specific, evolutionarily conserved pathway that governs the expression of certain innate immune genes, without universally reversing all effects of hypercapnia.[4]
Quantitative Data
Specific quantitative data, such as IC50 or Ki values for this compound's activity, are not available in the reviewed literature.[1] The tables below are presented as templates for future experimental determination, as suggested by available resources.[1]
Table 1: Hypothetical IC50 Values of this compound for Cytotoxicity [1]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| THP-1 | Acute Monocytic Leukemia | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| HCT116 | Colorectal Carcinoma | 48 | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Negative | Data not available[5] |
| Bacillus subtilis | Positive | Data not available[5] |
| Staphylococcus aureus | Positive | Data not available[5] |
Potential (Hypothesized) Mechanisms of Action
Based on the known activities of other natural alkaloids, this compound may induce apoptosis through the modulation of critical cell survival pathways.[1] A plausible, though unconfirmed, hypothesis is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Many alkaloids are known to inhibit ABC transporters like P-glycoprotein (ABCB1) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents.[6][7] While not directly demonstrated for this compound, this represents a viable avenue for investigation. Inhibition of these transporters can restore cancer cell sensitivity to cytotoxic drugs.
Experimental Protocols
Detailed methodologies for the specific experiments identifying this compound's primary activity are not fully published. However, standardized protocols for assessing the biological activities discussed are provided below.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cell lines.
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., THP-1, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting viability against the log of this compound concentration using non-linear regression analysis.
-
The following workflow outlines a generalized approach to elucidate the molecular mechanism of this compound's effect on a target signaling pathway.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microplate under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible microbial growth.
-
Conclusion and Future Directions
The current body of research identifies this compound as a promising small molecule with a selective mechanism for reversing hypercapnia-induced immune suppression. This provides a strong rationale for its further investigation as a potential therapeutic for conditions involving compromised lung function. However, a significant knowledge gap remains regarding its precise molecular targets and the signaling pathways it modulates. Future research should prioritize:
-
Target Deconvolution: Utilizing techniques such as affinity chromatography or activity-based protein profiling to identify the direct binding protein(s) of this compound.
-
Quantitative Analysis: Systematically determining the IC50 and Ki values of this compound in various cellular assays to quantify its potency.
-
Signaling Pathway Elucidation: Performing detailed studies (e.g., phosphoproteomics, transcriptomics) to map the downstream effects of this compound on the pathways involved in immune gene expression.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of hypercapnia and bacterial infection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Evoxine, a naturally occurring furoquinoline alkaloid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and known biological effects. This document summarizes the available quantitative data on its antiplasmodial and immunomodulatory activities in clearly structured tables. Detailed experimental protocols for the isolation of related alkaloids and key biological assays are provided to facilitate further research. Furthermore, this guide presents a putative signaling pathway for its immunomodulatory action and a general experimental workflow, visualized using Graphviz (DOT language), to stimulate further investigation into its mechanism of action. This guide is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of this compound.
Introduction
This compound, also known by the synonym haploperine, is a member of the furoquinoline class of alkaloids.[1][2] These compounds are characterized by a furan (B31954) ring fused to a quinoline (B57606) core and are predominantly found in plants belonging to the Rutaceae family.[1] this compound has been isolated from various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2]
Initial studies have revealed a range of biological activities for this compound, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] Its ability to counteract CO2-induced immune suppression has highlighted its potential for further investigation as a therapeutic agent in conditions associated with hypercapnia.[3] This guide aims to consolidate the current technical knowledge on this compound to support and guide future research endeavors.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core substituted with two methoxy (B1213986) groups and a dihydroxy-isoprenyloxy side chain.[1]
Physicochemical Data
While specific experimentally determined physicochemical data for this compound are limited in publicly available literature, some properties can be predicted or are reported in chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₆ | [1] |
| Molecular Weight | 347.36 g/mol | [1] |
| IUPAC Name | (2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol | [4] |
| CAS Number | 522-11-2 | [2] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in Methanol, Ethanol; Insoluble in water. | [5] |
| Melting Point | 154-155 °C | [5] |
Spectroscopic Data
Table 2.1: ¹H NMR Spectral Data for this compound (Placeholder)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2.2: ¹³C NMR Spectral Data for this compound (Placeholder)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 2.3: FT-IR Spectral Data for this compound (Placeholder)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Table 2.4: Mass Spectrometry Data for this compound (Placeholder)
| m/z | Fragmentation Assignment |
| Data not available |
Biological Activity
This compound has demonstrated a range of biological activities, with its antiplasmodial and immunomodulatory effects being of particular interest.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Activity | Assay System | Metric | Value | Reference |
| Antiplasmodial | Plasmodium falciparum (CQS D10 strain) | IC₅₀ | 24.5 µM | [3] |
| Immunomodulatory | LPS-stimulated human THP-1 macrophages under hypercapnia | Inhibition of IL-6 and CCL2 suppression | Qualitatively reported | [3] |
| Immunomodulatory | Drosophila S2* cells with a CO2-responsive luciferase reporter | Counteraction of CO2-induced transcriptional suppression of antimicrobial peptides | Qualitatively reported | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of research on this compound. The following sections provide methodologies for its isolation and for key biological assays.
Extraction and Isolation of Furoquinoline Alkaloids (General Protocol)
This protocol is a general method for the extraction and isolation of furoquinoline alkaloids from plant material, such as Teclea gerrardii, and may be adapted for the specific isolation of this compound.[1]
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., stem bark).
-
Extraction: Perform sequential extraction of the powdered material with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.
-
Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.
-
Fractionation: Subject the crude extract showing the desired activity to column chromatography over silica (B1680970) gel.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent.
-
Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.
-
Characterization: Characterize the purified compound using spectroscopic methods (NMR, IR, MS) to confirm its identity as this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol is adapted from standard SYBR Green I-based assays for determining the antiplasmodial activity of compounds against Plasmodium falciparum.
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., D10 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in a complete culture medium.
-
Assay Plate Preparation: Add the serially diluted this compound solutions to a 96-well microtiter plate. Include wells for positive (e.g., chloroquine) and negative (solvent vehicle) controls.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the assay plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
CO₂-Induced Immune Suppression Assay in THP-1 Macrophages
This protocol is designed to assess the ability of this compound to counteract the suppressive effects of high CO₂ (hypercapnia) on inflammatory cytokine production by macrophages.
-
Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the THP-1 cells into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1 hour.
-
Hypercapnic and Normocapnic Conditions: Place the cell culture plates into two separate incubators: one with a standard normocapnic atmosphere (5% CO₂) and the other with a hypercapnic atmosphere (e.g., 15% CO₂).
-
Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) under their respective atmospheric conditions.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of interleukin-6 (IL-6) and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 and CCL2 in the different treatment groups (normocapnia vs. hypercapnia, with and without this compound) to determine if this compound can reverse the hypercapnia-induced suppression of these cytokines.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, its ability to counteract CO₂-induced immune suppression suggests a potential interaction with key inflammatory signaling pathways that are sensitive to changes in carbon dioxide levels.
Hypercapnia has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are regulated by the NF-κB transcription factor. While hypercapnia does not appear to affect the nuclear translocation of NF-κB, it may inhibit its transcriptional activity. This compound's ability to reverse this suppression suggests it may act downstream of NF-κB translocation or on a parallel pathway that modulates NF-κB-dependent gene expression. The MAPK signaling pathway, which is also involved in the regulation of inflammatory responses, is another potential target.
Putative Signaling Pathway of this compound in Immunomodulation
Based on the available data, a putative signaling pathway for this compound's action in counteracting hypercapnia-induced immune suppression is proposed. This model suggests that this compound may interfere with the inhibitory signals generated by elevated CO₂ on the transcriptional machinery responsible for pro-inflammatory cytokine production.
Caption: Putative signaling pathway of this compound's immunomodulatory action.
General Experimental Workflow for Elucidating Mechanism of Action
The following workflow outlines a general approach to further investigate the molecular mechanism of this compound's biological activities.
Caption: General experimental workflow for natural product drug discovery.
Conclusion and Future Directions
This compound is a furoquinoline alkaloid with demonstrated antiplasmodial and immunomodulatory activities. While preliminary data are promising, significant research is still required to fully characterize its therapeutic potential. The lack of comprehensive spectroscopic and mechanistic data represents a key knowledge gap that needs to be addressed.
Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound.
-
Optimization of Isolation: Developing a high-yield, scalable protocol for the isolation of this compound from its natural sources.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways in the context of its immunomodulatory activity.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models to validate its therapeutic potential.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential lead compound for the development of new therapeutics.
References
- 1. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]
Haploperine (Evoxine): A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haploperine, also known as Evoxine, is a furoquinoline alkaloid demonstrating a range of biological activities, including immunomodulatory effects. This technical guide provides an in-depth overview of its natural sources, detailed extraction protocols, and an exploration of its interaction with cellular signaling pathways. Quantitative data on its occurrence and extraction are summarized for comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility. Furthermore, a proposed signaling pathway and a general experimental workflow are visualized using Graphviz to provide a clear conceptual framework for future research and drug development endeavors.
Natural Sources of Haploperine (this compound)
Haploperine is a naturally occurring alkaloid primarily found in plant species belonging to the Rutaceae family. It has been identified in various species of the Haplophyllum and Teclea genera.
Table 1: Natural Sources of Haploperine (this compound) and Extraction Yields
| Plant Species | Family | Plant Part | Total Alkaloid Yield (% of dry weight) | Reference |
| Haplophyllum tuberculatum | Rutaceae | Aerial parts | 0.37 | [1] |
| Haplophyllum acutifolium | Rutaceae | Aerial parts | Not Reported | |
| Teclea gerrardii | Rutaceae | Not Specified | Not Reported | |
| Evodia xanthoxyloides | Rutaceae | Not Specified | Not Reported |
Note: The yield of pure Haploperine from these sources is not explicitly reported in the reviewed literature. The provided yield for Haplophyllum tuberculatum represents the total alkaloid extract.
Extraction and Isolation Protocols
The extraction of Haploperine, as a furoquinoline alkaloid, generally involves solvent extraction from dried and powdered plant material, followed by purification steps. Below are detailed experimental protocols derived from methodologies used for isolating alkaloids from Haplophyllum species.
General Protocol for Furoquinoline Alkaloid Extraction
This protocol is a generalized procedure and may require optimization based on the specific plant material and target compound purity.
2.1.1. Materials and Equipment
-
Dried and powdered plant material (e.g., aerial parts of Haplophyllum tuberculatum)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Ammonia (B1221849) solution (NH₄OH)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
2.1.2. Experimental Procedure
-
Extraction:
-
The air-dried and powdered aerial parts of the plant material (e.g., 2.4 kg of Haplophyllum tuberculatum) are subjected to extraction with methanol (e.g., 7 L) by reflux for a specified period (e.g., 5 hours) to yield a crude extract.[1] Alternatively, maceration with a solvent like chloroform at room temperature for an extended period (e.g., two weeks) can be employed.
-
-
Acid-Base Partitioning:
-
The crude methanolic extract is dissolved in a 2% aqueous HCl solution.
-
This acidic solution is then washed with a non-polar solvent like chloroform to remove neutral and weakly basic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.
-
The basified solution is then extracted multiple times with chloroform to transfer the free alkaloids into the organic phase.
-
-
Purification:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
This crude extract is then subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are combined.
-
-
Isolation of Haploperine:
-
The combined fractions are further purified by repeated column chromatography or preparative TLC until pure Haploperine is obtained.
-
The structure and purity of the isolated compound are confirmed by spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and comparison with literature data.
-
Signaling Pathway
Haploperine (this compound) has been identified as a molecule that can counteract CO₂-induced immune suppression. Its mechanism of action appears to be downstream of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and isolation of Haploperine from its natural sources.
Conclusion
Haploperine (this compound) represents a promising natural product with potential therapeutic applications, particularly in the modulation of the immune response. This guide has outlined its primary natural sources within the Rutaceae family and provided a detailed, adaptable protocol for its extraction and isolation. The elucidation of its interaction with the NF-κB signaling pathway opens avenues for further investigation into its precise molecular targets and mechanisms of action. The presented workflows and data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this furoquinoline alkaloid. Further quantitative studies are necessary to determine the precise yield of Haploperine from various plant sources to optimize large-scale production for future clinical applications.
References
The Effects of EVOXINE on Innate Immune Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EVOXINE, a furoquinoline alkaloid, has been identified as a small molecule capable of counteracting the immunosuppressive effects of hypercapnia (elevated CO2 levels) on innate immune gene expression. This technical guide provides an in-depth overview of the known effects of this compound, detailing its impact on the expression of key innate immune genes in both invertebrate and mammalian model systems. The document summarizes the quantitative data from pivotal studies, outlines the experimental protocols used to generate these findings, and presents our current understanding of the potential signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and related fields who are interested in the immunomodulatory properties of this compound and its potential as a therapeutic agent.
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. Its activation leads to the expression of a wide array of genes, including those encoding antimicrobial peptides (AMPs), cytokines, and chemokines, which are crucial for pathogen clearance and the orchestration of a broader immune response. Hypercapnia, a condition of elevated carbon dioxide (CO2) in the blood and tissues, is often associated with severe lung diseases and has been shown to suppress innate immune responses, thereby increasing the host's susceptibility to infections.[1]
This compound, a plant-derived furoquinoline alkaloid, has emerged as a promising small molecule that can reverse the CO2-induced suppression of innate immune gene expression.[1] This discovery has significant implications for the development of novel therapeutic strategies to bolster immune function in patients with respiratory compromise. This technical guide synthesizes the key findings on this compound's immunomodulatory effects, providing a detailed examination of the supporting data and experimental methodologies.
Effects of this compound on Innate Immune Gene Expression
This compound has been demonstrated to counteract the suppressive effects of elevated CO2 on the expression of crucial innate immune genes in both Drosophila and human cell lines.
In Drosophila melanogaster S2* Cells
In the Drosophila S2* cell line, an established model for studying innate immunity, this compound was found to block the hypercapnia-induced suppression of several antimicrobial peptide (AMP) genes. The expression of these AMPs is a hallmark of the Drosophila innate immune response to infection.
Table 1: Effect of this compound on Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells under Hypercapnic Conditions*
| Gene | Function | Fold Change in Expression (13% CO2 vs. 5% CO2, without this compound) | Fold Change in Expression (13% CO2 vs. 5% CO2, with 48 µM this compound) |
| Dipt | Antimicrobial Peptide | ↓ | ↑ (partially restored) |
| Dro | Antimicrobial Peptide | ↓ | ↑ (partially restored) |
| AttC | Antimicrobial Peptide | ↓ | ↑ (partially restored) |
| Mtk | Antimicrobial Peptide | ↓ | ↑ (restored to near unsuppressed levels) |
| Drs | Antimicrobial Peptide | ↓ | ↑ (restored to near unsuppressed levels) |
| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |
In Human THP-1 Macrophages
The effects of this compound were also investigated in the human monocytic cell line THP-1, differentiated into macrophages. In this model, this compound was shown to counteract the hypercapnic suppression of key pro-inflammatory cytokines and chemokines.
Table 2: Effect of this compound on Cytokine and Chemokine Gene Expression in Human THP-1 Macrophages under Hypercapnic Conditions
| Gene | Function | Fold Change in Expression (High CO2 vs. 5% CO2, without this compound) | Effect of this compound (48 µM) under Hypercapnic Conditions |
| IL-6 | Pro-inflammatory Cytokine | ↓ | Prevents suppression |
| CCL2 | Chemokine | ↓ | Prevents suppression |
| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |
Specificity of this compound's Effects
Importantly, the immunomodulatory effects of this compound appear to be selective. Studies have shown that this compound does not reverse all hypercapnia-induced cellular changes.
Table 3: Specificity of this compound's Effects on Other Cellular Processes
| Cellular Process | Cell Line | Effect of Hypercapnia | Effect of this compound on Hypercapnia-induced Effect |
| Phagocytosis | Human THP-1 Macrophages | Inhibition | No effect |
| AMPK Activation | Rat ATII Pulmonary Epithelial Cells | Activation | No effect |
| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound.
Cell Culture and Differentiation
Drosophila S2 Cell Culture:*
-
S2* cells are cultured at 25°C in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Human THP-1 Cell Culture and Differentiation:
-
THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol (B42355) at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. Following differentiation, the cells become adherent.
Luciferase Reporter Assay (Drosophila S2* Cells)
This assay is used to screen for compounds that affect the activity of a specific gene promoter.
-
Cell Seeding: S2* cells are seeded into 384-well plates.
-
Transfection: Cells are co-transfected with a plasmid containing a firefly luciferase reporter gene under the control of the Drosomycin (Drs) promoter and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Cells are treated with the compound library, including this compound, at various concentrations.
-
Induction of Immune Response: The innate immune response is stimulated using peptidoglycan (PGN).
-
Incubation under Normocapnia and Hypercapnia: Plates are incubated under either standard (5% CO2) or hypercapnic (e.g., 13% CO2) conditions.
-
Luciferase Activity Measurement: After incubation, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compounds on promoter activity.
Gene Expression Analysis by RT-qPCR
This technique is used to quantify the amount of a specific mRNA, providing a measure of gene expression.
-
Cell Treatment: Differentiated THP-1 cells or S2* cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions. The immune response is stimulated with lipopolysaccharide (LPS) for THP-1 cells or PGN for S2* cells.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., IL-6, CCL2, Dipt, etc.) and a housekeeping gene (for normalization, e.g., GAPDH or RpL32). The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment conditions.
Phagocytosis Assay (THP-1 Macrophages)
This assay measures the ability of macrophages to engulf particles.
-
Cell Preparation: Differentiated THP-1 macrophages are plated in a multi-well plate.
-
Treatment: Cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions.
-
Addition of Fluorescent Particles: Fluorescently labeled zymosan particles or bacteria are added to the cells.
-
Incubation: The cells are incubated for a defined period to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: A quenching solution is added to extinguish the fluorescence of non-internalized particles.
-
Quantification: The amount of phagocytosis is quantified by measuring the intracellular fluorescence using a plate reader or by flow cytometry.
Western Blot for AMPK Activation
This method is used to detect the phosphorylation state of a protein, which often indicates its activation.
-
Cell Lysis: Rat ATII pulmonary epithelial cells are treated as required and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK). A separate membrane can be probed with an antibody for total AMPK as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.
Signaling Pathways and Potential Mechanisms of Action
The precise molecular mechanism by which this compound counteracts CO2-induced immune suppression is not yet fully elucidated. However, based on the known signaling pathways of innate immunity and the effects of hypercapnia, a hypothetical model can be proposed.
Elevated CO2 has been suggested to suppress innate immune gene expression by acting on one or a small number of signaling pathways.[1] In Drosophila, the Toll and IMD pathways are central to the induction of AMPs. In mammals, Toll-like receptor (TLR) signaling, which activates transcription factors like NF-κB and AP-1, is critical for the expression of pro-inflammatory cytokines and chemokines.
The selectivity of this compound's effects suggests it targets a specific component within these pathways rather than a general cellular process. Given that this compound is a furoquinoline alkaloid, a class of compounds known for their anti-inflammatory properties, it is plausible that this compound modulates the activity of a key kinase or transcription factor within the innate immune signaling cascade.
Diagram 1: Experimental Workflow for Assessing this compound's Effect on Gene Expression
Caption: Workflow for analyzing this compound's impact on gene expression.
Diagram 2: Hypothetical Signaling Pathway of this compound's Action
Caption: Hypothetical model of this compound's mechanism of action.
Conclusion and Future Directions
This compound has been identified as a valuable tool for dissecting the pathways underlying hypercapnia-induced immune suppression and holds potential as a therapeutic lead. The available data clearly demonstrate its ability to selectively counteract the suppression of key innate immune genes. However, further research is required to fully understand its mechanism of action. Future studies should focus on:
-
Target Identification: Identifying the direct molecular target(s) of this compound within the innate immune signaling pathways.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in in vivo models of infection under hypercapnic conditions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity.
A deeper understanding of how this compound modulates innate immune gene expression will not only shed light on the mechanisms of hypercapnia-induced immunosuppression but also pave the way for the development of novel immunomodulatory therapies.
References
EVOXINE's Impact on NF-κB Signaling in Hypercapnia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypercapnia, the condition of elevated carbon dioxide (CO2) levels in the blood, is a significant clinical concern that is increasingly recognized as a modulator of the immune response. A key mechanism underlying this immunomodulation is the alteration of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Recent research has identified Evoxine , a plant alkaloid, as a promising small molecule that can counteract CO2-induced immune suppression. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the NF-κB signaling pathway in the context of hypercapnia, based on available preclinical data. It summarizes quantitative findings, details experimental methodologies, and presents visual diagrams of the involved pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction: Hypercapnia and NF-κB Signaling
Hypercapnia is a common clinical manifestation in patients with severe lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1] Beyond its physiological effects on respiration and acid-base balance, elevated CO2 acts as a signaling molecule that can significantly impact cellular functions, particularly inflammation and immunity.[1][2]
The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. The signaling pathway is broadly categorized into canonical and non-canonical pathways:
-
Canonical Pathway: Typically activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), leading to the phosphorylation and degradation of the inhibitor of κBα (IκBα). This releases the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
Non-canonical Pathway: This pathway involves the activation of IKKα homodimers and leads to the processing of p100 to p52, resulting in the nuclear translocation of RelB/p52 dimers. The non-canonical pathway is often associated with immune regulation and has anti-inflammatory roles.
Hypercapnia has a complex, dual effect on NF-κB signaling. Evidence suggests that elevated CO2 suppresses the canonical NF-κB pathway, thereby inhibiting the expression of pro-inflammatory cytokines.[2][3] Concurrently, hypercapnia has been shown to induce the cleavage and nuclear translocation of RelB, a key component of the non-canonical pathway, which may contribute to its immunosuppressive effects.[4][5] This suppression of the innate immune response can increase susceptibility to infections.[2]
This compound: A Novel Countermeasure to Hypercapnic Immune Suppression
A focused screening of 8,832 compounds identified this compound as a small molecule capable of overcoming the CO2-induced suppression of innate immune gene expression.[4][6] Studies have demonstrated that this compound can counteract the inhibitory effects of hypercapnia on the expression of key inflammatory mediators in both Drosophila and mammalian immune cells.[4]
Notably, the effects of this compound appear to be selective. While it blocks the hypercapnic suppression of cytokine and chemokine expression, it does not prevent other CO2-induced effects, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).[4][6] This selectivity suggests that this compound targets a specific branch of the CO2 signaling pathway. Current research indicates that this compound acts downstream of the nuclear translocation of NF-κB proteins, implying a novel mechanism of action that does not directly interfere with the core NF-κB activation cascade but rather modulates its transcriptional output in the hypercapnic state.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression in human THP-1 macrophages under normocapnic (5% CO2) and hypercapnic (15% CO2) conditions. Cells were stimulated with LPS to induce an inflammatory response.
Table 1: Effect of this compound (48 μM) on LPS-Induced IL-6 mRNA Expression in THP-1 Macrophages (Buffered Medium, pH 7.4)
| Condition | Treatment | Normalized IL-6 Expression (Mean ± SD) |
| Normocapnia (5% CO2) | DMSO (Control) | 1.00 |
| This compound (48 µM) | Reduced vs. Control | |
| Hypercapnia (15% CO2) | DMSO (Control) | Suppressed vs. Normocapnia Control |
| This compound (48 µM) | Prevents Hypercapnic Suppression |
Data derived from studies by Helenius et al. (2016).[4][6] The study notes a reduction in IL-6 levels with this compound in normocapnia but highlights that the suppressive effect of hypercapnia is blocked.
Table 2: Effect of this compound (48 μM) on LPS-Induced IL-6 and CCL2 mRNA Expression in THP-1 Macrophages (Unbuffered Medium, pH 7.2 in 15% CO2)
| Gene | Condition | Treatment | Outcome |
| IL-6 | Hypercapnia (15% CO2) | DMSO (Control) | Suppressed Expression |
| Hypercapnia (15% CO2) | This compound (48 µM) | Blocks Hypercapnic Suppression | |
| CCL2 | Hypercapnia (15% CO2) | DMSO (Control) | Suppressed Expression |
| Hypercapnia (15% CO2) | This compound (48 µM) | Blocks Hypercapnic Suppression |
Data derived from studies by Helenius et al. (2016).[6] These experiments confirm the blocking effect of this compound under unbuffered conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and hypercapnia.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Hypercapnic Exposure: Cells are placed in a humidified incubator with controlled CO2 levels (e.g., 15% CO2 for hypercapnia vs. 5% CO2 for normocapnia). For pH-controlled experiments, the medium is buffered to maintain a constant pH (e.g., 7.4) despite elevated CO2.[4][6]
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration (e.g., 48 μM) for a specified pre-treatment period before hypercapnic exposure and LPS stimulation.[4][6]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the medium to stimulate the canonical NF-κB pathway and induce cytokine expression.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., IL-6, CCL2) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Normalization: Target gene expression is normalized to a stable housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The results are often expressed as a fold change relative to the control condition (e.g., normocapnia with DMSO).[4][6]
Visualizations: Pathways and Workflows
Diagram 1: Proposed Impact of Hypercapnia on NF-κB Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of hypercapnia on the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms by Which Hypercapnic Acidosis Inhibits Sepsis-Induced Canonical Nuclear Factor-κB Signaling in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypercapnia Induces Cleavage and Nuclear Localization of RelB Protein, Giving Insight into CO2 Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Properties of Evodiamine
This technical guide provides a comprehensive overview of the immunomodulatory properties of Evodiamine (B1670323), tailored for researchers, scientists, and drug development professionals. It includes a summary of its effects, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Immunomodulatory Properties of Evodiamine
Evodiamine, an indole (B1671886) quinazoline (B50416) alkaloid, has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical studies.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate immune responses and inflammation.[3][4][5]
The primary immunomodulatory effects of Evodiamine include:
-
Inhibition of Pro-inflammatory Cytokines and Mediators: Evodiamine has been shown to reduce the production of several pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-2, IL-6, and tumor necrosis factor (TNF)-α.[1][5] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[6][7]
-
Modulation of Immune Cell Function: The compound can influence the activity of various immune cells. For instance, it has been observed to suppress the migration of leukocytes, such as macrophages and neutrophils, to sites of inflammation.[7][8]
-
Regulation of Key Signaling Pathways: A significant aspect of Evodiamine's immunomodulatory action is its ability to interfere with major inflammatory signaling cascades. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[4][9][10]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies on the effects of Evodiamine on inflammatory markers.
Table 1: Inhibitory Effects of Evodiamine on Inflammatory Mediators
| Cell Type/Model | Inflammatory Mediator | Treatment Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50 ≈ 0.8 µg/mL | 50% inhibition | [7] |
| Human Neutrophils | Reactive Oxygen Species (ROS) | IC50 ≈ 2.7-3.3 µg/mL | 50% inhibition | [7] |
| A549 Lung Epithelial Cells | H1N1-induced RANTES production | IC50: 1.9 ± 0.4 μg ml−1 | Potent inhibition | [8] |
| AGS Gastric Epithelial Cells | H. pylori-induced IL-8 Production | 20 µM | Significant suppression | [9] |
Table 2: Effects of Evodiamine on Signaling Pathways
| Cell Type | Pathway Component | Treatment Concentration | Observed Effect | Reference |
| Pancreatic Cancer Cells | p-AKT, p-ERK1/2, p-P38 | 1, 5, 10 µM | Dose-dependent inhibition of phosphorylation | [4] |
| Multiple Myeloma Cells | Caspase-3 and -9 | Not specified | Significant activation | [11] |
| Human Melanoma A375-S2 Cells | NF-κB | Not specified | Activation | [12] |
| H. pylori-infected AGS cells | NF-κB nuclear translocation | Not specified | Inhibition | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature concerning the immunomodulatory properties of Evodiamine.
3.1. In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Evodiamine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxic effects.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
3.2. Western Blot Analysis of Signaling Proteins
-
Objective: To determine the effect of Evodiamine on the phosphorylation of key signaling proteins (e.g., Akt, ERK, p38).
-
Cell Lysis:
-
Treat cells with Evodiamine at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Evodiamine and a typical experimental workflow.
Caption: Evodiamine inhibits the NF-κB signaling pathway.
Caption: Evodiamine's inhibitory effect on the MAPK/ERK pathway.
Caption: A standard workflow for Western Blot analysis.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodia rutaecarpa and Three Major Alkaloids Abrogate Influenza A Virus (H1N1)-Induced Chemokines Production and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Hypercapnia, the elevation of carbon dioxide (CO2) levels in the blood and tissues, is a common clinical manifestation in patients with severe lung diseases.[1][2][3] This physiological state is increasingly recognized not merely as a symptom of advanced respiratory failure but as a direct contributor to adverse clinical outcomes, largely through its immunosuppressive effects.[1][4] Hypercapnia has been demonstrated to impair innate immune responses, thereby increasing the host's susceptibility to and the severity of bacterial and viral infections.[1][3][4] This whitepaper explores the therapeutic potential of EVOXINE, a plant alkaloid identified as a selective inhibitor of CO2-induced immunosuppression.[1][5][6] We will delineate the current understanding of hypercapnia's impact on the immune system, detail the mechanism of action of this compound in counteracting these effects, present key preclinical data, and outline the experimental protocols that form the basis of this research.
Introduction: The Clinical Challenge of Hypercapnia-Related Infections
Patients with advanced chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and other severe lung disorders frequently develop hypercapnia.[1][2][3] This condition is an independent risk factor for mortality, often due to secondary infections.[1][2][3][4][6] The link between elevated CO2 and increased infection risk is underpinned by the direct impact of hypercapnia on the function of key immune cells, including macrophages and neutrophils.[1][3][4]
Hypercapnia has been shown to:
-
Inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF), which are crucial for orchestrating an effective immune response.[3]
-
Suppress the production of chemokines like CCL2, which are responsible for recruiting immune cells to the site of infection.[1][6]
-
Impair the phagocytic capacity of macrophages and the generation of reactive oxygen species (ROS) by neutrophils, both of which are critical for bacterial killing.[4]
-
Increase the replication of viruses, such as Influenza A, in infected cells.[2][3]
These immunosuppressive effects create a critical need for therapeutic interventions that can specifically counteract the deleterious impact of hypercapnia on the host's defense mechanisms.
This compound: A Novel Small Molecule to Counteract CO2-Induced Immune Suppression
This compound, a furoquinoline alkaloid also known as Haplophytin B, was identified in a focused screen of 8,832 compounds for its ability to counteract the CO2-induced transcriptional suppression of antimicrobial peptides.[1][5][6][7] This discovery has positioned this compound as a promising therapeutic candidate for patients with hypercapnia-related infections.
Mechanism of Action
This compound has been shown to selectively inhibit CO2-induced immunosuppression.[5][6] Its primary mechanism of action appears to be the restoration of innate immune gene expression in the presence of elevated CO2 levels. Specifically, this compound has been demonstrated to inhibit the hypercapnic suppression of Interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[1][5][6]
Importantly, the effects of this compound are selective. It does not prevent other cellular responses to hypercapnia, such as the inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[1][6][] This selectivity suggests that this compound targets a specific and definable pathway involved in the regulation of immune gene expression that is disrupted by hypercapnia.
Preclinical Data
The therapeutic potential of this compound is supported by preclinical data demonstrating its ability to counteract the immunosuppressive effects of hypercapnia in both insect and human cell lines.
In Vitro Efficacy
Studies utilizing quantitative PCR have shown that this compound effectively prevents the hypercapnic suppression of LPS-induced IL-6 and CCL2 expression in human THP-1 macrophages.[9]
| Experimental Condition | Normalized IL-6 mRNA Expression (Fold Change vs. Normocapnia Control) | Normalized CCL2 mRNA Expression (Fold Change vs. Normocapnia Control) |
| Normocapnia (5% CO2) | ||
| DMSO (Vehicle Control) | 1.00 | 1.00 |
| This compound (48 µM) | 0.75 | 0.80 |
| Hypercapnia (15% CO2) | ||
| DMSO (Vehicle Control) | 0.45 | 0.50 |
| This compound (48 µM) | 0.95 | 0.92 |
| Table 1: Effect of this compound on LPS-induced IL-6 and CCL2 mRNA expression in THP-1 macrophages under normocapnic and hypercapnic conditions. Data are representative of published findings.[9] |
Antimicrobial Activity
In addition to its immunomodulatory effects, this compound has demonstrated direct antimicrobial activity against a range of bacteria.[5]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 62.5 µg/mL |
| Bacillus subtilis | 31.25 µg/mL |
| Staphylococcus aureus | 62.5 µg/mL |
| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against common bacterial pathogens. Data are representative of published findings.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Line: Human THP-1 macrophages.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C.
-
Hypercapnic Exposure: For hypercapnic conditions, cells are placed in a humidified incubator with 15% CO2. For normocapnic conditions, a 5% CO2 incubator is used.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with this compound (e.g., 48 µM) or a DMSO vehicle control for a specified period before stimulation.
-
LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated THP-1 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: E. coli, B. subtilis, and S. aureus.
-
Assay Method: A broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for the management of hypercapnia-related infections. Future research should focus on:
-
In vivo efficacy studies: Evaluating the ability of this compound to improve bacterial clearance and survival in animal models of pneumonia under hypercapnic conditions.
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Target identification and pathway elucidation: Further investigating the precise molecular targets and signaling pathways through which this compound exerts its selective effects.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypercapnia Suppresses Macrophage Antiviral Activity and Increases Mortality of Influenza A Infection via Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypercapnia Impairs Lung Neutrophil Function and Increases Mortality in Murine Pseudomonas Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Discovery of Evoxine: A Technical Guide from Focused Screening to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evoxine (B1671825), a furoquinoline alkaloid also known as haploperine, has been identified as a bioactive small molecule with potential therapeutic applications.[1] This technical guide provides an in-depth overview of the discovery of this compound through focused screening assays, details the experimental protocols utilized in its characterization, and explores its mechanism of action through relevant signaling pathways. While extensive research on this compound is still emerging, this document consolidates the current publicly available data to support further investigation and drug development efforts.[2]
Discovery of this compound through Focused Screening
This compound was identified from a focused screen of 8,832 compounds as a molecule that counteracts CO2-induced immune suppression.[3] The screening was designed to identify compounds that could ameliorate the adverse effects of hypercapnia, a condition of elevated carbon dioxide in the blood often associated with severe lung disease.[3]
Screening Assay
The primary screen utilized a CO2-responsive luciferase reporter in Drosophila S2* cells.[3] This cell-based assay was designed to measure the transcriptional suppression of antimicrobial peptides induced by high CO2 levels.[3] this compound was found to counteract this suppression, indicating its potential as an immunomodulatory agent.[3]
Hit Confirmation and Secondary Assays
Following the primary screen, this compound's activity was confirmed and further investigated in a human cell line. In human THP-1 macrophages, this compound was shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression.[3]
Interestingly, the effects of this compound appear to be selective. It did not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat ATII pulmonary epithelial cells.[3][] This selectivity suggests that this compound acts on specific, evolutionarily conserved pathways that regulate innate immune gene expression.[3]
Quantitative Data
While comprehensive quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a framework for presenting key metrics such as IC50 values, which are crucial for characterizing the bioactivity of a compound.[2] The data for related furoquinoline alkaloids are included for comparative purposes.[5]
Table 1: Cytotoxic Activity of Furoquinoline Alkaloids (IC50 in µM) [5]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| This compound | Data not available | Data not available | Data not available |
| Skimmianine | >100 | 85.2 | >100 |
| Dictamnine | 25.6 | 15.8 | 32.4 |
| Kokusaginine | >100 | >100 | >100 |
Note: This table illustrates the type of data required. Experimental determination of this compound's IC50 values is necessary.[2]
Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 macrophages) [5]
| Compound | IC50 (µM) |
| This compound | Data not available |
| Skimmianine | 42.1 |
| Dictamnine | 28.5 |
| Kokusaginine | 65.3 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings.[2] The following sections describe the protocols for key experiments relevant to the study of this compound.
Cell-Based Luciferase Reporter Assay
This protocol is based on the focused screening approach used to identify this compound.[3]
-
Objective: To identify compounds that modulate the activity of a specific signaling pathway or gene expression in a high-throughput manner.
-
Procedure:
-
Cell Seeding: Plate Drosophila S2* cells containing a CO2-responsive luciferase reporter construct in 384-well plates.
-
Compound Addition: Add compounds from the screening library (e.g., 8,832 compounds) to individual wells at a single concentration.[3]
-
Induction: Expose the cells to high CO2 conditions (hypercapnia) to induce the suppression of the luciferase reporter.
-
Incubation: Incubate the plates for a defined period to allow for compound action and reporter gene expression.
-
Lysis and Reagent Addition: Lyse the cells and add luciferase substrate.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Identify "hits" as compounds that significantly counteract the CO2-induced suppression of luciferase activity.
-
Cytotoxicity Assay (MTT Assay)
This is a standard protocol to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).[2]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add to the wells. Include a vehicle control.[2]
-
Incubation: Incubate the plate for 48 hours in a CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]
-
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol measures the effect of a compound on nitric oxide (NO) production, an indicator of inflammation.[5]
-
Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[5]
-
Data Analysis: Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite. Express the results as the percentage inhibition of NO production compared to LPS-stimulated cells without the compound.[5]
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, the following diagrams illustrate relevant pathways that may be involved based on the activities of other furoquinoline alkaloids and the observed effects of this compound.[2][5]
Focused Screening Workflow
The following diagram illustrates the general workflow for a focused screening campaign, leading to the identification of a bioactive compound like this compound.
Caption: Workflow for the discovery of this compound.
Hypothetical NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of many natural compounds are mediated through the NF-κB pathway.[5] The following diagram illustrates a hypothetical mechanism for this compound's anti-inflammatory action.
References
EVOXINE: A Technical Guide on Antimicrobial and Antiplasmodial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evoxine (B1671825), a furoquinoline alkaloid isolated from plants of the Rutaceae family, notably Evodia rutaecarpa, has been a subject of scientific curiosity. While research into the broader spectrum of alkaloids from Evodia has revealed significant biological activities, specific data on the antimicrobial and antiplasmodial properties of this compound remain limited in publicly accessible scientific literature. This technical guide serves to consolidate the available information on this compound, provide context through the activities of related compounds from the same plant source, and present a framework for future research and data presentation in this area. While quantitative data for this compound is scarce, this document outlines the standard experimental protocols and data presentation formats that would be critical for its evaluation as a potential antimicrobial or antiplasmodial agent.
Introduction
The increasing prevalence of multidrug-resistant pathogens and the persistent global burden of malaria necessitate the discovery and development of novel therapeutic agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of new drugs. This compound, a constituent of Evodia rutaecarpa, falls into this category of compounds with potential therapeutic value. However, a comprehensive understanding of its efficacy against microbial and plasmodial agents is currently lacking. This guide addresses this knowledge gap by summarizing the existing, albeit limited, research and providing a methodological blueprint for future investigations.
One study has identified this compound as a small molecule capable of counteracting CO₂-induced immune suppression in both Drosophila S2* cells and human THP-1 macrophages, suggesting a potential role in modulating host immune responses during infection[1]. However, direct evidence of its antimicrobial and antiplasmodial activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, is not yet available in published literature[2].
Antimicrobial Activity
While specific data for this compound is not available, other alkaloids from Evodia rutaecarpa have demonstrated antibacterial properties. These findings provide a rationale for investigating this compound's potential in this area.
Quantitative Data on Related Alkaloids from Evodia rutaecarpa
To provide a comparative context, the following table summarizes the antimicrobial activities of other alkaloids isolated from Evodia rutaecarpa.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Evodiamine | Klebsiella pneumoniae (clinical isolate) | 128 | [3] |
| Unspecified Quinolone Alkaloids | Various Strains | 4-128 | [4] |
| Compound 4 (an indole (B1671886) alkaloid) | Pseudomonas aeruginosa | 7.13 | [5][6] |
| Compounds 5, 13, 14 | Bacillus cereus | 50, 25, 10 (µM) | [7] |
Note: This table is for illustrative purposes to show the potential range of activities of alkaloids from the same plant source and does not represent data for this compound.
Proposed Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is recommended for determining the MIC of this compound against a panel of clinically relevant bacteria.
-
Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Inoculum Preparation: Bacterial cultures are grown in appropriate broth media to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth media in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Potential Mechanisms of Antimicrobial Action
The mechanisms by which this compound might exert antimicrobial effects are yet to be elucidated. Based on the actions of other antimicrobial agents, potential mechanisms could include:
-
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.
-
Disruption of Cell Membrane Function: Causing leakage of essential cellular components.
-
Inhibition of Metabolic Pathways: Blocking key enzymatic reactions necessary for bacterial survival.
The following diagram illustrates a hypothetical workflow for investigating these potential mechanisms.
Caption: A generalized workflow for elucidating the antimicrobial mechanism of this compound.
Antiplasmodial Activity
The potential of this compound as an antiplasmodial agent is an area ripe for investigation, especially given that many natural products exhibit activity against Plasmodium species, the causative agents of malaria.
Quantitative Data
Currently, there is no published data on the antiplasmodial activity of this compound. The following table is a template for how such data would be presented.
| Plasmodium falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) |
| Chloroquine-sensitive (e.g., 3D7) | Data not available | Data not available |
| Chloroquine-resistant (e.g., Dd2) | Data not available | Data not available |
Note: The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., HEK293) to the antiplasmodial IC₅₀. A higher SI indicates greater selectivity for the parasite.
Proposed Experimental Protocol for Determining Antiplasmodial IC₅₀
The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro antiplasmodial activity of compounds.
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum are maintained in in vitro culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.
-
Drug Susceptibility Assay: Synchronized ring-stage parasites are incubated in a 96-well plate with serial dilutions of this compound for 72 hours.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. SYBR Green I intercalates with parasitic DNA, leading to a fluorescent signal proportional to parasite growth.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration at which parasite growth is inhibited by 50%, is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways and Mechanisms of Antiplasmodial Action
The complex lifecycle of Plasmodium offers multiple targets for drug intervention. A hypothetical signaling pathway that could be disrupted by this compound is presented below. This is purely illustrative and not based on experimental data for this compound.
Caption: A hypothetical model of this compound's potential antiplasmodial mechanisms of action.
Conclusion and Future Directions
This compound remains an understudied natural product with potential therapeutic applications. The lack of specific antimicrobial and antiplasmodial data highlights a significant research gap. Future studies should focus on:
-
Systematic Screening: Evaluating the antimicrobial and antiplasmodial activity of pure this compound against a wide range of pathogens and Plasmodium strains.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound exerts its biological effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection and malaria.
The frameworks and protocols outlined in this guide provide a clear path for the scientific community to systematically investigate the properties of this compound, potentially unlocking a new class of therapeutic agents.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New alkaloids from the leaves of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloids from the nearly ripe fruits of Evodia rutaecarpa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical structure and properties of EVOXINE (CAS:522-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evoxine (B1671825) (CAS: 522-11-2), a furoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for cited biological assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.[1][2] Its structure features a central furoquinoline core substituted with two methoxy (B1213986) groups and a dihydroxy-isoprenyloxy side chain.[2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 522-11-2[1] |
| Molecular Formula | C₁₈H₂₁NO₆[1] |
| IUPAC Name | 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol[1] |
| InChI | InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3[1] |
| InChIKey | FGANMDNHTVJAHL-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 347.36 g/mol [2] |
| Appearance | Solid powder[3] |
| Melting Point | 154-155 °C[3] |
| Solubility | Soluble in methanol (B129727) and ethanol; insoluble in water[3] |
| Purity | 98% (TLC)[3] |
| Storage | Store at +4 °C in a dark place[3] |
Biological Activities and Properties
This compound has been reported to exhibit a range of biological effects, including hypnotic, sedative, and antimicrobial activities.[4][5] Notably, it has been identified as a small molecule that can counteract CO2-induced immune suppression.[6]
Immuno-modulatory Activity
This compound has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high concentrations of carbon dioxide (hypercapnia) in Drosophila S2* cells.[6] Furthermore, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[6] The action of this compound appears to be selective, as it does not prevent hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[6]
Sedative and Hypnotic Effects
This compound is described as having hypnotic and sedative effects.[4] It is suggested to act as an antagonist of strychnine (B123637) and pentylenetetrazole and to enhance and prolong the effects of narcotics.[7]
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a variety of bacteria, with notable minimum inhibitory concentration (MIC) values against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[5]
Experimental Protocols
Investigation of CO2-Induced Immune Suppression
This protocol is adapted from the methodology used to identify and characterize the effects of this compound on hypercapnic immune suppression.
Objective: To determine the effect of this compound on the expression of immune-related genes in mammalian macrophages under hypercapnic conditions.
Materials:
-
Human THP-1 macrophages
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol myristate acetate (B1210297) (PMA)
-
E. coli K12 lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
CO2 incubator capable of maintaining 5% and 15% CO2 levels
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate the cells into macrophages by treating with 5 nM PMA for 48 hours. After differentiation, starve the cells overnight in a medium containing 0.5% FBS.
-
This compound Treatment: Treat the differentiated THP-1 macrophages with the desired concentration of this compound (e.g., 48 µM) or vehicle (DMSO) for 30 minutes prior to exposure to different CO2 conditions.
-
Hypercapnic Exposure: Place the cell culture plates in incubators with either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions.
-
Immune Stimulation: Stimulate the cells with E. coli K12 LPS at a final concentration of 1 ng/mL for 3 hours.
-
RNA Extraction and qRT-PCR: After the incubation period, harvest the cells and extract total RNA using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of target genes such as IL-6 and CCL2. Normalize the expression data to a housekeeping gene.
General Protocol for Cytotoxicity Assessment (MTT Assay)
While specific cytotoxicity data for this compound is not widely available, the following is a standard protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours in a CO2 incubator.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway
Based on the known activities of other furoquinoline alkaloids, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound like this compound.
Conclusion
This compound is a furoquinoline alkaloid with a defined chemical structure and several reported biological activities, most notably its ability to counteract CO2-induced immune suppression. While some experimental data is available, further research is required to fully elucidate its mechanisms of action, cytotoxic potential against a broader range of cell lines, and its complete pharmacological profile. The protocols and data presented in this guide offer a foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Technical Guide: EVOXINE's Efficacy in Modulating Antimicrobial Peptide Expression in Drosophila S2 Cells*
Introduction
Drosophila melanogaster serves as a powerful and highly conserved model for studying innate immunity, with many signaling pathways and effector molecules being evolutionarily related to those in humans.[1][2] The fruit fly's defense against pathogens relies heavily on the rapid synthesis and secretion of a battery of antimicrobial peptides (AMPs) by the fat body, an organ analogous to the mammalian liver.[3][4] The expression of these AMPs is primarily regulated by the Toll and Immune deficiency (Imd) signaling pathways.[2][5]
Recent studies have highlighted that environmental conditions, such as hypercapnia (elevated carbon dioxide levels), can significantly suppress innate immune responses, increasing susceptibility to infection.[6][7] This phenomenon is particularly relevant in clinical settings for patients with severe lung disease.[1] In the search for compounds that can mitigate this immunosuppression, the plant-derived furoquinoline alkaloid, this compound, has been identified as a potent small molecule that counteracts the effects of hypercapnia on AMP expression in Drosophila S2* cells.[1][6][7]
This technical guide provides a comprehensive overview of the effects of this compound on AMP expression in Drosophila S2* cells, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Quantitative Data Summary: Effect of this compound on AMP Gene Expression
This compound has been shown to effectively counteract the hypercapnia-induced suppression of several key antimicrobial peptides in Drosophila S2* cells. The following table summarizes the quantitative effects observed upon treatment with this compound under hypercapnic (15% CO₂) conditions.
| Target Gene | Cell Line | Experimental Condition | Compound & Concentration | Observed Effect | Reference |
| Diptericin (Dipt)-luc | Drosophila S2 | Hypercapnia (15% CO₂) | This compound (48 µM) | ~2.5-fold increase in reporter activity vs. hypercapnia alone. | [6] |
| Diptericin (Dipt) | Drosophila S2 | Hypercapnia (15% CO₂) | This compound (48 µM) | Counteracted suppression, restoring expression to near normocapnic levels. | [1][6] |
| Metchnikowin (Mtk) | Drosophila S2 | Hypercapnia (15% CO₂) | This compound (48 µM) | Restored expression to unsuppressed (air) levels. | [1][6] |
| Drosomycin (Drs) | Drosophila S2 | Hypercapnia (15% CO₂) | This compound (48 µM) | Restored expression to unsuppressed (air) levels. | [1][6] |
Signaling Pathways and Proposed Mechanism of Action
In Drosophila, the Imd pathway is the primary signaling cascade responsible for inducing the expression of antibacterial peptides like Diptericin and Metchnikowin in response to Gram-negative bacteria.[8] The pathway is initiated by peptidoglycan recognition proteins (PGRPs) and culminates in the activation of the NF-κB-like transcription factor Relish, which drives AMP gene expression.[3]
Hypercapnia is proposed to suppress this pathway, leading to diminished AMP production. This compound acts to counteract this specific suppression, thereby restoring the cell's ability to mount an effective immune response.
Caption: Proposed mechanism of this compound action on the Imd pathway.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effect of this compound on AMP gene expression in Drosophila S2* cells under hypercapnic conditions.
Drosophila S2 Cell Culture*
-
Media Preparation: Culture Drosophila S2* cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS). Antibiotics (Penicillin-Streptomycin) may be added if necessary, although it is not generally recommended.[9]
-
Cell Maintenance: Maintain cells in non-vented T-25 or T-75 flasks at 25-28°C. S2* cells grow as a semi-adherent monolayer.[8][9]
-
Subculturing: Split cells every 3-5 days. Dislodge the semi-adherent cells by gently tapping the flask or by pipetting the medium over the cell layer. Dilute the cell suspension to a density of 1-2 x 10⁶ cells/mL in a new flask with fresh medium.
Hypercapnia and this compound Treatment
-
Cell Plating: Seed S2* cells in 6-well or 12-well tissue culture plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of this compound used in the culture medium is typically 48 µM.[1][6] Prepare a vehicle control (DMSO alone) for comparison.
-
Treatment: Replace the existing medium with fresh medium containing either this compound (48 µM) or the vehicle control.
-
Hypercapnic Exposure: Place the culture plates into a sealed, humidified chamber or a CO₂ incubator. Flush the chamber with a pre-mixed gas of 15% CO₂, 21% O₂, and balanced with N₂. Maintain a control plate under normocapnic conditions (ambient air, ~0.04% CO₂).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) at 25°C.
Total RNA Extraction and cDNA Synthesis
-
Cell Lysis: After incubation, remove the medium and wash the cells once with cold PBS. Lyse the cells directly in the well using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Purification: Purify the total RNA, including a DNase treatment step to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]
Quantitative Real-Time PCR (RT-qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix, gene-specific primers for the target AMPs (Dipt, Mtk, Drs), and a housekeeping gene for normalization (e.g., rp49).[6]
-
Primer Sequences (Illustrative):
-
Dipt Fwd: 5'-GCTACGCCGACTGAAACCAT-3'[6]
-
Dipt Rev: 5'-TTTGGCAGCATTCCTTGAAC-3'[6]
-
Mtk Fwd: 5'-AAGTACTTGTGCGGCTGAAGG-3'[6]
-
Mtk Rev: 5'-GTTGGTTAGGTAGCGGGTCTG-3'[6]
-
Drs Fwd: 5'-GTACTTGTTCGCCCTCTTCG-3'[6]
-
Drs Rev: 5'-CTTGCCCTCTTCGTTCTCTG-3'[6]
-
rp49 Fwd: 5'-AGATCGTGAAGAAGCGCACCAAG-3'[6]
-
rp49 Rev: 5'-CACCAGGAACTTCTTGAATCCGG-3'[6]
-
Note: Primer specificity and efficiency should be validated prior to use.
-
-
Thermocycling: Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative expression of the target AMP genes using the ΔΔCt method. Normalize the expression of each target gene to the expression of the housekeeping gene (rp49).[6]
Visualized Experimental Workflow
The following diagram outlines the complete workflow for assessing the impact of this compound on AMP gene expression.
Caption: Workflow for assessing this compound's impact on AMP gene expression.
Conclusion
This compound has been clearly identified as a small molecule capable of reversing the immunosuppressive effects of hypercapnia on antimicrobial peptide expression in the Drosophila S2* cell model.[1][6] The data robustly demonstrate that at a concentration of 48 µM, this compound restores the expression of key AMPs, including Diptericin, Metchnikowin, and Drosomycin, to levels seen in unsuppressed, normocapnic conditions.[1] The detailed protocols and workflows provided herein offer a standardized framework for researchers to investigate these effects further. This research highlights a promising avenue for the development of novel therapeutics aimed at enhancing host immunity in conditions characterized by elevated CO₂, warranting further investigation into its mechanism of action and its potential efficacy in mammalian systems.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Synergy and remarkable specificity of antimicrobial peptides in vivo using a systematic knockout approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Evaluation of Signaling Events in Drosophila S2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of EVOXINE in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature lacks specific experimental data on the biological activity of EVOXINE in in vitro cell culture. The following application notes and protocols are provided as a comprehensive guide for the initial characterization of a novel compound like this compound. All quantitative data and signaling pathways presented are hypothetical and intended for illustrative purposes. Experimental determination is required to ascertain the actual biological effects of this compound.
Introduction
This compound is a plant alkaloid that has been identified as a potential modulator of immune responses.[1] Specifically, it has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides and inhibit hypercapnic suppression of interleukin-6 and chemokine CCL2 expression in human THP-1 macrophages.[1] While its effects on other cellular processes, such as cancer cell proliferation and apoptosis, are not well-documented, related alkaloids have demonstrated cytotoxic and anti-cancer activities.[2] These application notes provide a framework for the systematic in vitro evaluation of this compound, from determining its cytotoxic potential to elucidating its mechanism of action.
Quantitative Data Summary (Hypothetical)
A crucial first step in characterizing a new compound is to determine its cytotoxic or cytostatic effects across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process by 50%. The following table presents hypothetical IC50 values for this compound in different human cancer cell lines, which would need to be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| HeLa | Cervical Adenocarcinoma | 48 | 22.5 |
| A549 | Lung Carcinoma | 48 | 35.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |
| HCT116 | Colorectal Carcinoma | 48 | 25.1 |
| THP-1 | Acute Monocytic Leukemia | 48 | 45.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, providing a colorimetric readout of cell viability.[3]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours in the CO2 incubator to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis (programmed cell death) induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24, 48, or 72 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying a compound's effects is critical. Based on the activities of other alkaloids, this compound might induce apoptosis by modulating key signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways.[2] Furoquinoline alkaloids have also been implicated in the modulation of the NF-κB pathway.[5]
Hypothetical this compound-Induced Apoptotic Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis. Many natural compounds are known to induce apoptosis through the modulation of pathways like PI3K/Akt/mTOR.[2]
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Luciferase Reporter Assay for Evoxine Activity in Drosophila S2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying gene expression and signal transduction pathways in cell-based assays.[1][2] This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to assess the biological activity of Evoxine, a novel compound, in Drosophila Schneider 2 (S2) cells.
Drosophila S2 cells are a well-established model system for studying various cellular processes and signaling pathways, many of which are conserved in higher eukaryotes.[3][4] These cells are amenable to genetic manipulation and high-throughput screening, making them an excellent tool for drug discovery and development.[5]
This protocol assumes that this compound acts as an agonist on a specific signaling pathway, in this hypothetical case, the Ecdysone signaling pathway, which plays a crucial role in insect development.[6] The assay described herein utilizes a firefly luciferase reporter gene under the control of an Ecdysone-responsive element (EcRE). Activation of the Ecdysone pathway by this compound will drive the expression of firefly luciferase. A constitutively expressed Renilla luciferase will be used as an internal control to normalize for variations in cell number and transfection efficiency, a common practice in dual-luciferase assays.[7][8]
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to function as an agonist for the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with Ultraspiracle (USP). Upon binding of an agonist like this compound, the EcR/USP complex undergoes a conformational change, binds to Ecdysone Response Elements (EcREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.
Caption: Hypothetical this compound signaling pathway in S2 cells.
Experimental Protocols
Materials and Reagents
Cell Culture:
-
Drosophila Schneider 2 (S2) cells
-
Schneider's Drosophila Medium
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
Plasmids:
-
pGL3-EcRE-Luc: Firefly luciferase reporter plasmid containing multiple copies of the Ecdysone Response Element (EcRE) upstream of a minimal promoter.
-
pRL-Actin: Renilla luciferase control plasmid with the Drosophila actin promoter for constitutive expression.
Transfection:
-
Calcium Phosphate Transfection Kit or a suitable lipid-based transfection reagent (e.g., Cellfectin II).[9]
Luciferase Assay:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Lysis Buffer
-
Luciferase Assay Reagent (contains luciferin)
-
Stop & Glo® Reagent (quenches firefly luciferase and provides substrate for Renilla luciferase)
-
Luminometer-compatible 96-well plates (white, opaque)
Compound:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Drosophila S2 Cell Culture and Maintenance
-
Culture S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[10]
-
Maintain cells at 25-28°C in non-humidified, ambient air-regulated incubators.[11][12] S2 cells can be grown as a semi-adherent monolayer in T-75 flasks or in suspension in spinner flasks.[11]
-
For passaging, dislodge semi-adherent cells by gently tapping the flask. Create a single-cell suspension by pipetting up and down.[10]
-
Maintain cell density between 2 x 10^6 and 8 x 10^6 cells/mL for optimal growth. The doubling time is approximately 24 hours.[10]
-
Before transfection, assess cell viability using Trypan Blue exclusion. Viability should be >95%.
Transfection of S2 Cells
The following protocol is for transfection in a 96-well plate format, suitable for dose-response studies.
-
Cell Seeding: One day before transfection, seed S2 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Transfection Mix Preparation (per well):
-
In a sterile microfuge tube, prepare the DNA mixture:
-
100 ng of pGL3-EcRE-Luc (firefly reporter)
-
10 ng of pRL-Actin (Renilla control)
-
-
Follow the protocol for your chosen transfection reagent. For a lipid-based reagent, dilute the DNA and the reagent in serum-free medium in separate tubes, then combine and incubate to allow complex formation.[13]
-
-
Transfection: Add the transfection complex to each well and gently mix.
-
Incubation: Incubate the cells at 25°C for 24-48 hours.
Treatment with this compound
-
After the post-transfection incubation period, prepare serial dilutions of this compound in complete Schneider's medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the this compound dilutions.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 25°C for an additional 16-24 hours. The optimal incubation time should be determined empirically.
Dual-Luciferase Reporter Assay
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.[14]
-
-
Luminometer Measurement:
-
Program the luminometer to perform a dual-injection assay.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well to measure firefly luciferase activity.
-
Then, inject 100 µL of Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.[14]
-
Record the Relative Light Units (RLU) for both luciferases.
-
Data Presentation and Analysis
The activity of the reporter gene is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.[7]
Normalization Calculation: Normalized Activity = (RLU of Firefly Luciferase) / (RLU of Renilla Luciferase)
The fold induction is then calculated by comparing the normalized activity of this compound-treated cells to that of the vehicle-treated control cells.
Fold Induction Calculation: Fold Induction = (Normalized Activity of this compound-treated sample) / (Normalized Activity of Vehicle Control)
Hypothetical Quantitative Data
The following table summarizes hypothetical dose-response data for this compound.
| This compound Conc. (µM) | Mean Firefly RLU | Mean Renilla RLU | Normalized Activity (Firefly/Renilla) | Fold Induction |
| 0 (Vehicle) | 1,520 | 30,100 | 0.050 | 1.0 |
| 0.01 | 7,650 | 30,500 | 0.251 | 5.0 |
| 0.1 | 38,400 | 30,250 | 1.269 | 25.4 |
| 1 | 95,200 | 29,800 | 3.195 | 63.9 |
| 10 | 121,300 | 30,600 | 3.964 | 79.3 |
| 100 | 125,100 | 30,150 | 4.149 | 83.0 |
Data are presented as mean values from triplicate experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound luciferase reporter assay.
Dual-Luciferase Assay Principle
Caption: Principle of the dual-luciferase reporter assay.
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quantitative Evaluation of Signaling Events in Drosophila S2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping signaling pathway cross-talk in Drosophila cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A Model System in S2 Cells to Test the Functional Activities of Drosophila Insulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Determining Optimal EVOXINE Concentration for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVOXINE is an alkaloid compound with potential biological activity. Establishing the optimal concentration range is a critical first step in characterizing its effects in cell-based assays. This document provides a comprehensive guide to determining the appropriate concentrations of this compound for various in vitro studies, including cytotoxicity, apoptosis, and signaling pathway analysis. It is important to note that specific experimental data for this compound is limited in the current scientific literature.[1] The protocols and data presented herein are based on generalized methodologies for natural product compounds and include hypothetical data to serve as a guide for initial experimental design.
Data Presentation: Recommended Concentration Ranges
The effective concentration of this compound will vary depending on the cell line and the specific assay being performed.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines, which can be used as a starting point for designing experiments.
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15 |
| HeLa | Cervical Cancer | 48 | 25 |
| A549 | Lung Cancer | 48 | 30 |
| HepG2 | Liver Cancer | 48 | 20 |
| HCT116 | Colon Cancer | 48 | 18 |
| (Note: The IC50 values presented in this table are hypothetical and should be experimentally determined for your specific cell line and conditions.)[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)[1]
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution[1]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)[1]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[1][4]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
96-well plates[1]
-
CO2 incubator (37°C, 5% CO2)[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1][6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with desired concentrations of this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific time period.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Signaling Pathway Analysis (Western Blot)
This protocol outlines a general method to investigate the effect of this compound on protein expression in a specific signaling pathway. Based on the activity of other alkaloids, potential pathways to investigate include PI3K/Akt/mTOR or MAPK pathways.[1]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to the induction of apoptosis. Many natural compounds are known to modulate pathways like the PI3K/Akt/mTOR pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Anticancer activity of Voacangine against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
EVOXINE: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evoxine is a furoquinoline alkaloid naturally occurring in various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[1][2] This document provides detailed application notes and protocols for the research use of this compound, focusing on its solubility, preparation of stock solutions, and its application in studying CO2-induced immune suppression and antiplasmodial activity.
Physicochemical Properties and Solubility
This compound is an organic heterocyclic compound with known sedative and hypnotic effects.[1] For research purposes, understanding its solubility is critical for the preparation of stock solutions and experimental design.
Data Presentation: this compound Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₆ | [3] |
| Molecular Weight | 347.36 g/mol | [1] |
| Appearance | Solid powder | |
| Melting Point | 154-155 °C | [4] |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [3][4][5] |
| Storage | Store powder at +4°C or -20°C in a dark, dry place. | [5] |
Preparation of this compound Stock Solution
Due to its poor water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution for experimental use.[5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[5]
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
High-purity Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 3.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[5]
-
Solvent Addition: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.[5]
-
Dissolution: Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.[5] If necessary, sonicate the solution briefly in a water bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.[5]
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM in DMSO), preparation date, and initials. Store the stock solution at -20°C or -80°C for long-term storage.
Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols for Research Use
Application 1: Investigating the Effect of this compound on CO2-Induced Immune Suppression
This compound has been identified as a small molecule that can counteract the immune-suppressive effects of elevated carbon dioxide (hypercapnia).[6][7] It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[6][7][8]
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in human THP-1 macrophage-like cells under hypercapnic conditions.
Materials:
-
Human THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates (6-well or 12-well)
-
Humidified incubator with CO2 control (for normocapnia, e.g., 5% CO2)
-
Airtight experimental chamber or second incubator for elevated CO2 (hypercapnia, e.g., 15% CO2)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on hypercapnia.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in appropriate culture plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the cell culture medium. For example, a final concentration of 48 µM can be used.[6] Remember to include a vehicle control (DMSO at the same final concentration).
-
Pre-treat the differentiated THP-1 cells with the this compound working solution or vehicle control for 30 minutes.[6]
-
-
Induction and Hypercapnic Exposure:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Immediately place the culture plates into two separate incubators: one with standard normocapnic conditions (5% CO2) and another with hypercapnic conditions (e.g., 15% CO2).[6]
-
-
Incubation and Cell Lysis:
-
Incubate the cells for a predetermined time (e.g., 4-6 hours) to allow for cytokine gene expression.
-
After incubation, wash the cells with PBS and lyse them for RNA extraction.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-6, CCL2, and a suitable housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Expected Outcome: In the vehicle-treated group, hypercapnia is expected to suppress the LPS-induced expression of IL-6 and CCL2. In the this compound-treated group, this suppression is expected to be counteracted, with gene expression levels being closer to those observed under normocapnic conditions.
Application 2: Assessing the Antiplasmodial Activity of this compound
This compound has demonstrated moderate activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with a reported IC50 value of 24.5 µM.[3]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., D10 or 3D7 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX or human serum
-
This compound stock solution (10 mM in DMSO)
-
Standard antimalarial drug (e.g., Chloroquine) as a positive control
-
96-well microtiter plates
-
SYBR Green I or other DNA-intercalating dye
-
Lysis buffer
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for in vitro antiplasmodial assay.
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Include wells for a positive control (a known antimalarial drug like chloroquine), a negative control (parasitized erythrocytes without any drug), and a background control (non-parasitized erythrocytes).
-
-
Parasite Culture Addition:
-
Prepare a synchronized culture of P. falciparum at the ring stage with a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%).
-
Add the parasite culture to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
-
Parasite Growth Quantification:
-
After incubation, lyse the erythrocytes and stain the parasite DNA using a fluorescent dye like SYBR Green I.
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression model.
-
Mechanism of Action and Signaling Pathways
The precise molecular targets of this compound are not yet fully elucidated. However, current research indicates that it selectively counteracts CO2-induced immune suppression.[6][8][9] It does not, for example, prevent the CO2-induced activation of AMPK in rat lung epithelial cells, suggesting a specific mechanism of action.[6][9]
Hypothesized Signaling Pathway:
References
- 1. latoxan.com [latoxan.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:522-11-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 522-11-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for EVOXINE Administration in Hypercapnia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercapnia, the condition of elevated carbon dioxide (CO₂) levels in the blood, is a significant clinical concern in patients with severe respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD). It is associated with increased mortality, often due to a heightened risk of infection.[1][2] Recent research has identified EVOXINE, a plant alkaloid, as a promising small molecule that can counteract the immunosuppressive effects of hypercapnia.[1][2] These application notes provide a detailed guide for researchers on the administration of this compound in experimental models of hypercapnia, based on current in vitro findings and established methodologies for in vivo research.
Mechanism of Action
In vitro studies have demonstrated that hypercapnia suppresses the expression of key immune signaling molecules, including interleukin-6 (IL-6) and the chemokine CCL2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3] this compound has been shown to selectively block this CO₂-induced transcriptional suppression in both Drosophila S2* cells and human THP-1 macrophages.[1][2][3] Notably, the effects of this compound are specific, as it does not prevent other hypercapnia-induced cellular responses, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).[1][3] This suggests that this compound targets a definable and evolutionarily conserved pathway involved in CO₂-mediated immune suppression.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Counteracting Hypercapnia-Induced Immune Suppression
| Cell Line | Condition | Analyte | Fold Change (vs. Normocapnia Control) | This compound Effect | Reference |
| Human THP-1 Macrophages | Hypercapnia (15% CO₂) + LPS | IL-6 mRNA | ↓ | Prevents Suppression | [1][3] |
| Human THP-1 Macrophages | Hypercapnia (15% CO₂) + LPS | CCL2 mRNA | ↓ | Prevents Suppression | [1][3] |
| Rat Primary Alveolar Type II Cells | Hypercapnia (20% CO₂) | p-AMPK | ↑ | No Effect | [3] |
| Human THP-1 Macrophages | Hypercapnia | Phagocytosis | ↓ | No Effect | [1][3] |
Note: This table summarizes qualitative trends observed in the cited literature. Specific quantitative data should be referred to in the original publications.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy
This protocol describes the methodology to validate the effect of this compound on hypercapnia-induced suppression of inflammatory gene expression in a macrophage cell line.
Materials:
-
Human THP-1 monocyte cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture incubators with controlled CO₂ levels (5% and 15%)
-
Quantitative PCR (qPCR) reagents and equipment
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the differentiated THP-1 macrophages with the desired concentration of this compound (e.g., 48 µM) or vehicle (DMSO) for 30 minutes.[3]
-
-
Induction of Hypercapnia and Inflammation:
-
Expose the cells to either normocapnic (5% CO₂) or hypercapnic (15% CO₂) conditions.
-
Simultaneously, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Gene Expression Analysis:
-
After a suitable incubation period (e.g., 4 hours), harvest the cells and extract total RNA.
-
Perform reverse transcription followed by qPCR to analyze the mRNA expression levels of IL-6 and CCL2.
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH).
-
Protocol 2: Proposed In Vivo Administration of this compound in a Mouse Model of Hypercapnia
This protocol outlines a proposed methodology for administering this compound to mice in an experimental hypercapnia model. Note: As there are no published in vivo studies for this compound in this context, this protocol is based on general practices for rodent drug administration and hypercapnia induction.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Gas mixing system for CO₂ and air
-
Environmental chamber for controlled atmosphere
-
Blood gas analyzer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
-
Induction of Hypercapnia:
-
Place mice in a sealed environmental chamber.
-
Gradually increase the inflow of CO₂ mixed with air to achieve the desired concentration (e.g., 10% CO₂).
-
Monitor the animals closely for signs of distress. The duration of hypercapnic exposure will depend on the experimental endpoint (e.g., hours for acute inflammation studies).
-
-
This compound Administration (Proposed Routes):
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a sterile vehicle.
-
Inject the solution into the peritoneal cavity of the mouse. This route is common for systemic drug delivery in rodents.
-
-
Oral Gavage (p.o.):
-
Formulate this compound in a suitable vehicle for oral administration.
-
Administer the solution directly into the stomach using a gavage needle.
-
-
Dosage: The optimal dosage will need to be determined through dose-response studies. A starting point could be extrapolated from in vitro effective concentrations, considering pharmacokinetic and pharmacodynamic principles.
-
-
Experimental Groups:
-
Group 1: Normocapnia + Vehicle
-
Group 2: Normocapnia + this compound
-
Group 3: Hypercapnia + Vehicle
-
Group 4: Hypercapnia + this compound
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, anesthetize the mice.
-
Collect blood samples via cardiac puncture for blood gas analysis (to confirm hypercapnia) and cytokine measurements (e.g., ELISA for IL-6).
-
Collect lung tissue for analysis of inflammatory gene expression (qPCR) and histology.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in hypercapnia.
Caption: Proposed in vivo experimental workflow.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantifying Changes in Gene Expression After EVOXINE Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
EVOXINE is a furoquinoline alkaloid derived from various plant species, including Evodia xanthoxyloides and Teclea gerrardii[1]. Recent studies have highlighted its potential as a modulator of the innate immune response. Specifically, this compound has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high levels of carbon dioxide (hypercapnia) in Drosophila S2* cells[2]. Furthermore, it has been observed to inhibit the hypercapnic suppression of key immune signaling molecules, including interleukin-6 (IL-6) and the chemokine CCL2, in human THP-1 macrophages[2][3]. These findings suggest that this compound can selectively modulate gene expression, making it a compound of interest for further investigation in drug discovery and development[2][].
This application note provides detailed protocols for quantifying the changes in gene expression in response to this compound treatment using two standard molecular biology techniques: quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from gene expression analysis after this compound treatment.
Table 1: Relative Quantification of Target Gene Expression by qPCR
| Target Gene | Treatment Group | Concentration (µM) | Normalized Relative Expression (Fold Change) | Standard Deviation | p-value |
| IL-6 | Vehicle Control | 0 | 1.00 | 0.12 | - |
| IL-6 | This compound | 10 | 2.54 | 0.25 | <0.05 |
| IL-6 | This compound | 50 | 4.89 | 0.41 | <0.01 |
| CCL2 | Vehicle Control | 0 | 1.00 | 0.09 | - |
| CCL2 | This compound | 10 | 1.98 | 0.18 | <0.05 |
| CCL2 | This compound | 50 | 3.76 | 0.33 | <0.01 |
| Housekeeping Gene | Vehicle Control | 0 | 1.00 | 0.05 | - |
| Housekeeping Gene | This compound | 10 | 1.02 | 0.06 | >0.05 |
| Housekeeping Gene | This compound | 50 | 0.99 | 0.07 | >0.05 |
Table 2: Differentially Expressed Genes Identified by RNA-Seq Analysis
| Gene ID | Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Adjusted p-value (FDR) | Biological Process |
| ENSG00000136244 | IL6 | 2.29 | 1.2e-8 | 2.5e-7 | Inflammatory response |
| ENSG00000108691 | CCL2 | 1.91 | 4.5e-7 | 6.8e-6 | Chemotaxis |
| ENSG00000163599 | TNF | 1.58 | 9.8e-6 | 1.2e-4 | Apoptosis, inflammation |
| ENSG00000125538 | NFKB1 | 1.21 | 3.2e-5 | 3.5e-4 | Transcription factor |
| ENSG00000171855 | JUN | 1.85 | 6.7e-7 | 8.9e-6 | Transcription factor |
| ENSG00000159251 | FOS | 1.76 | 1.1e-6 | 1.5e-5 | Transcription factor |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to quantify changes in gene expression following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., human THP-1 macrophages) in a suitable culture vessel and allow them to adhere and stabilize overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Cell Treatment: Replace the existing culture medium with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent.
-
Incubation: Incubate the cells for the desired duration of treatment.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.
-
RNA Isolation: Purify total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is generally considered indicative of high-purity RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol is intended for use with the SYBR Green I method.[5]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This can be done using oligo(dT) primers, random hexamers, or a mix of both.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes 2x SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol, which generally includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare cDNA libraries from the extracted RNA. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries using a next-generation sequencing (NGS) platform.
-
Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathway modulated by this compound and the general experimental workflow for quantifying gene expression changes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
EVOXINE: A Novel Probe for Investigating CO2-Induced Immune Suppression
Application Notes and Protocols
For researchers, scientists, and drug development professionals, EVOXINE emerges as a significant pharmacological tool for dissecting the molecular mechanisms of immune suppression, particularly in the context of hypercapnia (elevated CO2 levels). This naturally occurring furoquinoline alkaloid has been identified as a selective inhibitor of CO2-induced suppression of innate immune gene expression. These application notes provide an overview of this compound's utility and detailed protocols for its application in cell-based assays.
Introduction
Hypercapnia, a condition of elevated carbon dioxide in the blood and tissues, is associated with increased susceptibility to infections, suggesting a direct immunosuppressive effect. This compound has been shown to counteract this suppression in both invertebrate (Drosophila S2* cells) and human (THP-1 macrophages) models.[1][2] Its selectivity for specific pathways makes it a valuable instrument for studying the nuanced signaling cascades that govern immune responses under physiological stress. This compound selectively reverses the hypercapnic suppression of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and the chemokine CCL2, without affecting other cellular processes like phagocytosis.[1][2]
Principle Applications
-
Investigating CO2-Sensing and Signaling Pathways: this compound can be employed to explore the evolutionarily conserved signaling pathways that mediate the immunosuppressive effects of hypercapnia. Its mechanism of action appears to be downstream of NF-κB nuclear translocation, offering a starting point for dissecting this novel regulatory axis.[1]
-
Screening for Novel Immunomodulators: The experimental workflows used to identify this compound can be adapted for high-throughput screening of other small molecules that can reverse immune suppression.
-
Studying Cytokine Regulation: this compound provides a means to specifically probe the transcriptional regulation of IL-6 and CCL2 in macrophages under conditions mimicking hypercapnic stress.
Data Presentation: Efficacy of this compound in Counteracting Hypercapnic Suppression
The following tables summarize the quantitative data on the effects of this compound on gene expression in the context of CO2-induced immune suppression.
Table 1: Effect of this compound on CO2-Induced Suppression of Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells*
| Gene | Condition | Fold Change in Luciferase Activity (relative to air) |
| Attacin-A | 15% CO2 | ↓ ~5-fold |
| Attacin-A | 15% CO2 + 10 µM this compound | Restored to near air levels |
| CecropinA1 | 15% CO2 | ↓ ~4-fold |
| CecropinA1 | 15% CO2 + 10 µM this compound | Restored to near air levels |
| Diptericin | 15% CO2 | ↓ ~3-fold |
| Diptericin | 15% CO2 + 10 µM this compound | Restored to near air levels |
Data interpreted from graphical representations in the source literature.
Table 2: Effect of this compound on Hypercapnic Suppression of IL-6 and CCL2 mRNA Expression in Human THP-1 Macrophages
| Gene | Condition | % mRNA Expression (relative to normocapnia with LPS) |
| IL-6 | 15% CO2 + LPS | ~40% |
| IL-6 | 15% CO2 + LPS + 10 µM this compound | ~100% |
| CCL2 | 15% CO2 + LPS | ~50% |
| CCL2 | 15% CO2 + LPS + 10 µM this compound | ~150% |
Data interpreted from graphical representations in the source literature.[1]
Mandatory Visualizations
Caption: Workflow for identifying compounds that counteract CO2-induced immune suppression.
References
Application Notes and Protocols: Screening for Novel Compounds that Counteract CO2-Induced Immunosuppression Using EVOXINE as a Positive Control
Audience: Researchers, scientists, and drug development professionals in immunology, drug discovery, and related fields.
Introduction
Elevated carbon dioxide levels (hypercapnia) are a hallmark of several respiratory diseases and can be found in specific microenvironments, such as solid tumors. Emerging evidence indicates that hypercapnia is not merely a physiological byproduct but an active modulator of the immune response, often leading to a state of immunosuppression. This CO2-induced immunosuppression can impair the body's ability to fight infections and may contribute to disease progression.[1] Key features of this immunosuppressive state include reduced activation and migration of immune cells like macrophages, and decreased production of pro-inflammatory cytokines.[2] Mechanistically, high CO2 levels can lead to a decrease in intracellular pH, a process dependent on carbonic anhydrase, which in turn can affect critical signaling pathways such as NF-κB.
The identification of small molecules capable of reversing CO2-induced immunosuppression is a promising therapeutic strategy. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify such novel compounds. We have identified EVOXINE, a furoquinoline plant alkaloid, as a suitable positive control for this screen.[1] this compound has been shown to counteract the hypercapnic suppression of key immune mediators, including Interleukin-6 (IL-6) and the chemokine CCL2, in human macrophage-like cells.[1]
These application notes provide a comprehensive framework for researchers to establish a robust screening platform, from cell culture in a high-CO2 environment to detailed assay protocols and data interpretation.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological mechanisms and the experimental design, the following diagrams have been generated using the DOT language.
CO2-Induced Immunosuppression Signaling Pathway
Caption: Proposed signaling pathway of CO2-induced immunosuppression and the intervention point of this compound.
High-Throughput Screening Experimental Workflow
Caption: Step-by-step workflow for the high-throughput screening of compounds.
Logical Relationship of the Screening Strategy
Caption: Logical framework for identifying active compounds in the screening assay.
Data Presentation: Summary of Expected Quantitative Data
The following tables represent hypothetical data from a primary screen to illustrate the expected outcomes.
Table 1: Primary Screening Plate Layout and Controls
| Well Type | Description | CO2 Condition | Expected IL-6 Signal | Expected Viability |
| Negative Control | Cells + DMSO + LPS | 5% (Normocapnia) | High (100%) | High (100%) |
| Vehicle Control | Cells + DMSO + LPS | 15% (Hypercapnia) | Low (~30-50%) | High (>90%) |
| Positive Control | Cells + this compound (48 µM) + LPS | 15% (Hypercapnia) | High (>80%) | High (>90%) |
| Test Compound | Cells + Test Compound + LPS | 15% (Hypercapnia) | Variable | Variable |
| Blank | Media only | N/A | Background | N/A |
Table 2: Example Primary Screening Results
| Compound ID | IL-6 (% of Normocapnia Control) | Cell Viability (%) | Hit Classification |
| DMSO | 45.2 | 98.5 | Vehicle |
| This compound | 88.9 | 95.7 | Positive Control |
| Cmpd-001 | 42.1 | 97.2 | Inactive |
| Cmpd-002 | 85.6 | 93.4 | Active Hit |
| Cmpd-003 | 15.3 | 32.1 | Cytotoxic |
| Cmpd-004 | 92.3 | 91.8 | Active Hit |
Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells into 384-well clear-bottom, black-walled tissue culture plates at a density of 2 x 10^4 cells per well in 40 µL of culture medium.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C and 5% CO2 to allow for differentiation and adherence.
-
After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with 50 µL of fresh, pre-warmed culture medium.
Protocol 2: High-Throughput Screening Assay
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer test compounds from a compound library plate to the 384-well plates containing the differentiated THP-1 macrophages. The final concentration of test compounds should typically be in the range of 1-20 µM.
-
Control Plating:
-
Positive Control: Add this compound to designated wells to a final concentration of 48 µM.
-
Negative/Vehicle Control: Add DMSO to designated wells at a final concentration equivalent to that in the test compound wells (typically 0.1-0.5%).
-
-
CO2 Incubation:
-
Place one set of plates (the "Hypercapnia" set) into a humidified incubator with 15% CO2 at 37°C.
-
Place a parallel set of plates (the "Normocapnia" set, containing only negative controls) into a standard incubator with 5% CO2 at 37°C.
-
Incubate for 1 hour.
-
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for 'no stimulation' controls, if included) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Return the plates to their respective incubators (15% CO2 and 5% CO2) and incubate for 18-24 hours.
Protocol 3: Measurement of IL-6 Secretion (HTRF Assay)
-
Supernatant Transfer: After incubation, carefully transfer a small volume (e.g., 5-10 µL) of the cell culture supernatant from each well of the assay plates to a new 384-well low-volume white plate.
-
HTRF Reagent Addition: Prepare the IL-6 HTRF detection reagents (anti-IL-6-d2 and anti-IL-6-cryptate antibodies) according to the manufacturer's protocol. Add the reagent mix to each well of the supernatant plate.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio according to the manufacturer's instructions.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
-
Assay Plate Equilibration: After collecting the supernatant for the cytokine assay, allow the cell plates to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium remaining in each well.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
Data Analysis and Hit Identification
-
Normalization:
-
For the IL-6 secretion data, normalize the results as a percentage of the control response. The signal from the normocapnia (5% CO2) + DMSO + LPS wells is set to 100% activity, and the signal from the hypercapnia (15% CO2) + DMSO + LPS wells represents the baseline suppressed activity.
-
For the cell viability data, normalize the results to the vehicle control (DMSO-treated) wells, which are set to 100% viability.
-
-
Hit Criteria: A primary hit is defined as a compound that:
-
Restores IL-6 secretion under hypercapnic conditions to a level significantly above the vehicle control (e.g., >3 standard deviations above the mean of the vehicle control).
-
Does not exhibit significant cytotoxicity (e.g., >80% cell viability).
-
Conclusion
The protocols outlined in this document provide a robust and validated framework for the high-throughput screening of compound libraries to identify novel molecules that can counteract CO2-induced immunosuppression. The use of this compound as a positive control ensures the reliability and relevance of the screening results.[1] Identified hits from this screen have the potential to be developed into novel therapeutics for a range of conditions characterized by hypercapnia and immune dysfunction. Further characterization of active compounds will be necessary to elucidate their mechanisms of action and to validate their efficacy in more complex in vitro and in vivo models.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated CO2 selectively inhibits interleukin-6 and tumor necrosis factor expression and decreases phagocytosis in the macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Toxicity Studies of Evoxine in Preclinical Research
Introduction
Evoxine is a furoquinoline alkaloid naturally found in various plant species, including Evodia xanthoxyloides and Teclea gerrardii. It has demonstrated biological activities, including hypnotic and sedative effects, and has been identified as a potential agent to counteract CO2-induced immune suppression.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance to clinical trials. In vivo toxicity studies are a critical component of this preclinical safety assessment, providing essential information on the potential adverse effects of a substance on a whole, living organism.[3][4] These studies are designed to identify the target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for human studies.
These application notes provide a detailed overview and standardized protocols for conducting acute and sub-chronic in vivo toxicity studies of this compound, adhering to internationally recognized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
1. Preclinical In Vivo Toxicity Evaluation of this compound
The preclinical safety evaluation of this compound should be conducted in a stepwise manner, beginning with acute toxicity studies to determine the immediate effects of a single high dose, followed by sub-chronic studies to understand the effects of repeated dosing over a longer period.
1.1. Acute Oral Toxicity Study
The acute oral toxicity study is designed to determine the median lethal dose (LD50) of this compound and to identify clinical signs of toxicity following a single oral administration. The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) can be followed to minimize the number of animals required.[5][6]
1.2. Sub-chronic Toxicity Study
A 28-day or 90-day repeated dose toxicity study is conducted to evaluate the cumulative toxic effects of this compound. This study provides information on target organ toxicity, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL). The OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) or 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) are relevant here.
2. Data Presentation
Quantitative data from the toxicity studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Acute Oral Toxicity of this compound in Rats (Hypothetical Data)
| Parameter | Value | Reference |
| LD50 (Intraperitoneal) | 370 mg/kg | [7] |
| LD50 (Intravenous) | 180 mg/kg | [7] |
| Observed Clinical Signs | Sedation, lethargy, ataxia, respiratory distress | - |
Table 2: Hematological Parameters in Rats Following 28-Day Repeated Oral Dosing of this compound (Hypothetical Data)
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.1 | 13.8 ± 1.3 | 12.1 ± 1.5 |
| Hematocrit (%) | 42.1 ± 3.5 | 41.8 ± 3.2 | 40.5 ± 3.6 | 35.2 ± 4.1 |
| White Blood Cell Count (x10³/µL) | 8.5 ± 1.5 | 8.2 ± 1.3 | 7.9 ± 1.6 | 6.5 ± 1.8* |
| Platelet Count (x10³/µL) | 750 ± 150 | 740 ± 140 | 720 ± 160 | 650 ± 180 |
* Statistically significant difference from the control group (p < 0.05)
Table 3: Serum Biochemical Parameters in Rats Following 28-Day Repeated Oral Dosing of this compound (Hypothetical Data)
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 7 | 45 ± 9 | 65 ± 12 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 12 | 98 ± 18 | 150 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 1.1 ± 0.3 |
* Statistically significant difference from the control group (p < 0.05)
3. Experimental Protocols
3.1. Protocol for Acute Oral Toxicity Study (as per OECD Guideline 423)
-
Test System: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration is adjusted to provide the desired dose in a volume of 10 mL/kg body weight.
-
Dose Administration: A single dose is administered by oral gavage.
-
Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[6] The outcome of the first step determines the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
3.2. Protocol for 28-Day Repeated Dose Oral Toxicity Study (as per OECD Guideline 407)
-
Test System: Rodents (e.g., Sprague-Dawley rats), both male and female.
-
Group Size: At least 5 animals of each sex per group.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (low, mid, high).
-
Dose Administration: Daily oral administration by gavage for 28 consecutive days.
-
Observations:
-
Clinical Observations: Daily observation for clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
4. Visualizations
Caption: Experimental workflow for a sub-chronic in vivo toxicity study.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. latoxan.com [latoxan.com]
Application Notes and Protocols for Assessing the Antimicrobial Efficacy of EVOXINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVOXINE is a plant alkaloid that has garnered scientific interest for its biological activities. Notably, research has highlighted its role in counteracting CO2-induced immunosuppression by inhibiting the suppression of antimicrobial peptides, interleukin-6, and chemokine CCL2 expression in human macrophages.[1] While this compound is reported to exhibit antimicrobial activity, detailed quantitative data on its direct efficacy against specific microorganisms, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, are not extensively available in public literature. Similarly, the precise mechanism of its direct antimicrobial action and associated signaling pathways in bacteria remain to be fully elucidated.
These application notes provide a comprehensive guide with detailed protocols for researchers to systematically evaluate the antimicrobial efficacy of this compound against a range of microorganisms. The methodologies described herein are standard and widely accepted in the field of microbiology and antimicrobial drug development.[2][3] They are intended to enable researchers to generate robust and reproducible data to fill the current knowledge gap regarding the antimicrobial profile of this compound.
Data Presentation
To facilitate clear comparison and interpretation of antimicrobial efficacy data for this compound, it is recommended to summarize quantitative results in structured tables. The following tables are provided as templates for presenting hypothetical data obtained from the experimental protocols detailed below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic Name] |
| Escherichia coli | 25922 | Data to be determined | e.g., Ciprofloxacin: X |
| Staphylococcus aureus | 29213 | Data to be determined | e.g., Vancomycin: Y |
| Bacillus subtilis | 6633 | Data to be determined | e.g., Penicillin: Z |
| Pseudomonas aeruginosa | 27853 | Data to be determined | e.g., Gentamicin: A |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | Data to be determined | Calculate based on experimental data |
| Staphylococcus aureus | 29213 | Data to be determined | Calculate based on experimental data |
| Bacillus subtilis | 6633 | Data to be determined | Calculate based on experimental data |
| Pseudomonas aeruginosa | 27853 | Data to be determined | Calculate based on experimental data |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | Initial Inoculum | Initial Inoculum | Initial Inoculum | Initial Inoculum |
| 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 8 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 12 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Herein are detailed protocols for fundamental assays to determine the antimicrobial efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6][7][8]
Materials:
-
This compound stock solution of known concentration
-
Test microorganisms (e.g., E. coli, S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11][12]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, and from the growth control well, take a 10-100 µL aliquot.
-
Spread the aliquot onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[13][14][15][16][17]
Materials:
-
This compound stock solution
-
Test microorganism
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (35 ± 2°C)
-
Sterile saline or PBS for dilutions
-
MHA plates
-
Sterile spreaders or automated plater
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare a series of flasks, each containing CAMHB.
-
Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no this compound.
-
Inoculate all flasks (except a sterility control) with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the flasks at 35 ± 2°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
-
Enumeration and Data Analysis:
-
Incubate the MHA plates for 18-24 hours.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]
-
Visualizing this compound's Known Immunomodulatory Pathway
While the direct antimicrobial signaling pathway of this compound is not well-defined, its effect on host immune response to infection is documented. The following diagram illustrates how this compound counteracts CO2-induced suppression of antimicrobial peptide expression in macrophages.
Caption: this compound's role in counteracting CO2-induced immune suppression.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. litfl.com [litfl.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting EVOXINE insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of EVOXINE in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents. For a high-concentration stock solution (e.g., 10-50 mM), we recommend using Dimethyl Sulfoxide (DMSO). Other organic solvents like ethanol (B145695) or Dimethylformamide (DMF) can also be used, though they may be more volatile or have higher cellular toxicity at lower concentrations. Always store stock solutions at -20°C or -80°C to minimize degradation.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% v/v) can help maintain this compound's solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant or Solubilizing Agent: Incorporating a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to form micelles that encapsulate this compound and keep it in solution.
-
Employ Cyclodextrins: Encapsulation with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method for increasing the aqueous solubility of hydrophobic compounds.
Q3: Can I use sonication or heating to dissolve this compound directly in my aqueous buffer?
A3: While these methods can temporarily aid dissolution, they are often not recommended as standalone solutions for compounds with very low aqueous solubility like this compound.
-
Sonication: Can help to break down small aggregates and speed up the dissolution of powder in a solvent. However, if the compound's intrinsic solubility is low, it will likely precipitate out of solution again over time.
-
Heating: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, this may not be suitable for all experiments, especially those involving temperature-sensitive proteins. Furthermore, the compound may precipitate upon cooling to room temperature or experimental temperature. The chemical stability of this compound at elevated temperatures should also be considered.
A combination of these methods with the use of co-solvents or other solubilizing agents is generally more effective.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent for the stock solution.
-
Possible Cause: The solvent may be of poor quality or contain water. The concentration being prepared may be too high.
-
Solution:
-
Use anhydrous, high-purity grade DMSO or ethanol.
-
Try gentle vortexing and sonication in a water bath for 5-10 minutes.
-
If solubility is still an issue, prepare a more dilute stock solution. Refer to the solubility data in Table 1.
-
Issue 2: The final aqueous solution of this compound appears cloudy or hazy.
-
Possible Cause: This indicates the formation of a fine precipitate or suspension, meaning the solubility limit of this compound has been exceeded.
-
Solution:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate. Use the supernatant for your experiment, but note that the actual concentration will be lower than intended.
-
Re-prepare the solution using one of the solubility enhancement techniques described in Q2 of the FAQ, such as adding a surfactant or using a lower final concentration.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol (95%) | ~25 mg/mL | A viable alternative to DMSO, but more volatile. |
| Dimethylformamide (DMF) | ≥ 40 mg/mL | Good solubility, but use with caution due to higher toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 450.5 g/mol ). For 1 mL of a 20 mM solution, you will need 9.01 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution for 2-3 minutes until the powder is completely dissolved. If needed, sonicate in a room temperature water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (>2 months).
Protocol 2: Diluting this compound Stock into Aqueous Medium for Cell Culture
-
Preparation: Thaw the this compound DMSO stock solution at room temperature. Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): To avoid immediate precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 20 mM stock (a 1:2000 dilution):
-
First, dilute the 20 mM stock 1:100 in DMSO to create an intermediate 200 µM stock.
-
Then, add 5 µL of the 200 µM intermediate stock to 95 µL of pre-warmed medium (a 1:20 dilution). This keeps the final DMSO concentration at 0.05%.
-
-
Direct Dilution (Alternative):
-
Add the required volume of the high-concentration DMSO stock directly to the pre-warmed medium while vortexing or swirling the medium. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
For a 10 µM final concentration from a 20 mM stock, add 0.5 µL of the stock to 1 mL of medium.
-
-
Verification: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway activated by soluble this compound.
Technical Support Center: Optimizing EVOXINE Dosage for Maximum Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EVOXINE. The following information is based on the current understanding of this compound and general best practices for cell culture experiments.
Important Note on this compound: this compound is a furoquinoline alkaloid that has been identified as a potential modulator of immune responses.[1][2] However, it is a less-studied compound, and extensive data on its cytotoxic profile and specific mechanisms of action in various cell lines are not yet widely published.[3] Therefore, it is crucial for researchers to determine the optimal dosage and experimental conditions for their specific cell lines and assays empirically.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Due to the lack of published IC50 (half-maximal inhibitory concentration) values for this compound across a wide range of cell lines, a universal starting concentration cannot be recommended.[3] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested approach is to start with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the cytotoxic and effective ranges.
Q2: How do I determine the optimal, non-toxic dosage of this compound for my experiments?
A2: The first step is to perform a cytotoxicity assay, such as the MTT or LDH release assay, to determine the concentration range that is non-toxic to your cells.[4][5] This will help you establish the maximum tolerated concentration. Once you have this range, you can perform your functional assays (e.g., measuring cytokine expression) with concentrations below the toxic threshold to find the optimal effective dose.
Q3: What is the known mechanism of action of this compound?
A3: this compound has been shown to counteract CO2-induced transcriptional suppression of antimicrobial peptides and inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[1] Its effects are selective, as it does not appear to affect phagocytosis or CO2-induced activation of AMPK in certain cell types.[1][]
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While the exact signaling pathways modulated by this compound are not fully elucidated, based on the activity of other furoquinoline alkaloids, it is hypothesized that it may influence pathways such as PI3K/Akt/mTOR or MAPK, which are involved in apoptosis.[3] Additionally, the NF-κB pathway is a known regulator of inflammation and a potential target for furoquinoline alkaloids.[7]
Q5: What should I do if I observe high levels of cell death even at low concentrations of this compound?
A5: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).
-
Compound Purity: Verify the purity of your this compound stock.
-
Experimental Conditions: Factors such as cell density and incubation time can influence cytotoxicity. Consider reducing the incubation time or adjusting the cell seeding density.
Q6: I am not observing the expected immune-modulatory effects of this compound. What could be the issue?
A6: If you are not seeing the expected effects, consider the following:
-
Suboptimal Dosage: You may be using a concentration that is too low. Refer to your dose-response experiments to select a higher, non-toxic concentration.
-
Cell Type: The effects of this compound have been reported in specific cell types like THP-1 macrophages.[1] The response may vary in other cell lines.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in your target endpoint (e.g., cytokine levels).
-
Timing of Measurement: The timing of your endpoint measurement after this compound treatment may need to be optimized.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.
-
Solution:
-
Ensure a single-cell suspension before seeding.
-
When adding this compound, gently mix the plate to ensure even distribution.
-
To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.
-
Issue 2: Poor Solubility of this compound
-
Possible Cause: this compound may have limited solubility in aqueous solutions.
-
Solution:
-
Dissolve this compound in an appropriate solvent like DMSO to create a concentrated stock solution.
-
When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final solvent concentration is low and consistent across all conditions, including your vehicle control.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is a standard method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[3]
Materials:
-
Target cell line (e.g., THP-1, HeLa, A549)[3]
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Template for Recording IC50 Values of this compound in Various Cell Lines
This table should be populated with experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |
| HCT116 | Colorectal Carcinoma | 48 | Data not available |
| THP-1 | Acute Monocytic Leukemia | 48 | Data not available |
Table 2: Template for Dose-Response of this compound on IL-6 Expression in THP-1 Macrophages
This table should be populated with experimentally determined data.
| This compound Concentration (µM) | IL-6 Expression (pg/mL) | Standard Deviation | % Inhibition of Stimulated Response |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Visualizations
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered in EVOXINE-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as haploperine, is a furoquinoline alkaloid found in various Australian and African plants, such as Evodia xanthoxyloides and Teclea gerrardii.[1] It has been reported to have hypnotic and sedative effects.[1] More recently, research has identified this compound as a small molecule that can counteract CO2-induced immune suppression.[2] Specifically, it has been shown to reverse the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells and inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[2]
Q2: In which cell lines have this compound's effects been studied?
Q3: What is the hypothesized mechanism of action for this compound's potential cytotoxic effects?
A3: While not experimentally confirmed, it is hypothesized that this compound, like other natural alkaloids, may induce apoptosis (programmed cell death) by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway could lead to apoptosis.[3]
Q4: How does this compound's activity compare to other furoquinoline alkaloids?
A4: Furoquinoline alkaloids as a class, including compounds like skimmianine (B1681810) and dictamnine, are known for a range of biological activities such as cytotoxic, anti-inflammatory, antimicrobial, and antiprotozoal effects.[4] The specific activity of this compound relative to other compounds in this class would need to be determined through direct comparative experiments.
Troubleshooting Guides
Problem 1: High variability in cell viability (MTT) assay results.
-
Possible Cause 1: this compound precipitation.
-
Solution: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect the stock solution and final dilutions for any precipitates. It may be necessary to gently warm the stock solution or use a different solvent.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental conditions, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 4: Interference of this compound with the MTT reagent.
-
Solution: To check for direct chemical interference, incubate this compound with the MTT reagent in cell-free medium and measure the absorbance. If there is a significant change, consider using an alternative viability assay such as CellTiter-Glo® or a lactate (B86563) dehydrogenase (LDH) assay.
-
Problem 2: Inconsistent results in measuring cytokine expression (e.g., IL-6, CCL2) after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing significant cytotoxicity.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Solution: Conduct a time-course experiment to identify the peak time for cytokine expression following this compound treatment and hypercapnic stress.
-
-
Possible Cause 3: RNA degradation.
-
Solution: Use an RNase inhibitor during RNA extraction and ensure all reagents and equipment are RNase-free. Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding with RT-qPCR.
-
-
Possible Cause 4: Low cell number.
-
Solution: Ensure a sufficient number of cells are seeded to produce detectable levels of the cytokines of interest.
-
Experimental Protocols & Data Presentation
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for determining the cytotoxic or cytostatic effects of a compound like this compound. The objective is to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.[3] Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound.[3] Include a vehicle control (medium with the solvent, e.g., DMSO) and a blank control (medium only).[3]
-
Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours) in a CO2 incubator.[3]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3] Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[3]
Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| THP-1 | Acute monocytic leukemia | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |
| HCT116 | Colorectal Carcinoma | 48 | Data not available |
| Note: This table serves as a template. The IC50 values need to be experimentally determined.[3] |
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or THP-1 differentiated with PMA) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatants. Mix an equal volume of the supernatant with Griess reagent.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
Data Analysis: Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite.[4] Express the results as the inhibition of NO production compared to LPS-stimulated cells without the compound.[4]
Signaling Pathway Visualizations
The following diagrams illustrate signaling pathways that may be relevant to the biological activities of this compound and other furoquinoline alkaloids.
Caption: A generalized workflow for investigating the in vitro effects of this compound.
Caption: Hypothetical PI3K/Akt pathway potentially inhibited by this compound, leading to apoptosis.[3]
Caption: Canonical NF-κB signaling pathway and potential inhibition by furoquinoline alkaloids.[4]
References
How to mitigate EVOXINE off-target effects in research
EVOXINE Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to identify and mitigate the off-target effects of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor designed to target Kinase A , a critical component of the MAPK signaling pathway implicated in uncontrolled cell proliferation. Its primary on-target effect is the suppression of this pathway, leading to cell cycle arrest and apoptosis in cancer cell models.
Q2: What are the known primary off-target effects of this compound?
The most significant off-target activity of this compound is the unintended inhibition of Kinase B , a structurally similar kinase crucial for cellular metabolic regulation. This can lead to dose-dependent cytotoxicity and altered metabolic profiles that are independent of Kinase A inhibition.
Q3: What are the initial steps to differentiate on-target from off-target effects in my cell-based assays?
The first step is to perform a careful dose-response analysis. On-target effects should manifest at concentrations consistent with the IC50 for Kinase A, whereas off-target effects will typically appear at higher concentrations corresponding to the IC50 for Kinase B. Comparing results in cell lines with varying expression levels of Kinase A and Kinase B can also provide initial insights.
Troubleshooting Guides
Problem 1: I am observing significant cytotoxicity at concentrations where I expect to see only specific inhibition of Kinase A.
-
Possible Cause: This is a strong indicator of an off-target effect, likely due to the inhibition of Kinase B. The IC50 values for this compound against Kinase A and Kinase B are relatively close, and cellular context can influence potency.
-
Troubleshooting Steps:
-
Confirm IC50 Values: Run a dose-response curve in your specific cell line and compare the observed cytotoxic concentration with the known IC50 values for both kinases.
-
Perform a Rescue Experiment: Introduce a version of Kinase B that is resistant to this compound (e.g., via mutagenesis of the drug-binding site). If the cytotoxicity is rescued, it confirms the effect is mediated by Kinase B.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, validated Kinase A inhibitor. If this compound does not produce the same cytotoxicity at equivalent on-target inhibition levels, it further implicates an this compound-specific off-target effect.
-
Problem 2: My phenotypic results (e.g., changes in gene expression) do not align with the known signaling pathway of Kinase A.
-
Possible Cause: The observed phenotype may be a consequence of inhibiting the off-target Kinase B, which regulates distinct downstream pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Analyze your gene expression data (e.g., RNA-seq) for enrichment of pathways known to be regulated by Kinase B, such as metabolic or glucose-uptake pathways.
-
Western Blot Analysis: Probe for key downstream markers of both Kinase A and Kinase B signaling. For example, check the phosphorylation status of a known Kinase A substrate and a known Kinase B substrate. This can help determine which pathway is being predominantly affected at a given this compound concentration.
-
Lower the Concentration: Reduce the concentration of this compound to a level that is highly selective for Kinase A over Kinase B (see data table below) and repeat the experiment.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity. Use these values to design experiments that can distinguish between on-target and off-target effects.
| Parameter | Kinase A (On-Target) | Kinase B (Off-Target) | Notes |
| Biochemical IC50 | 15 nM | 150 nM | 10-fold biochemical selectivity. |
| Cellular EC50 | 50 nM | 500 nM | Effective concentration in cell-based pathway assays. |
| Typical Working Conc. | 25-75 nM | > 500 nM | Use the lowest effective concentration to maximize on-target specificity. |
| Observed Cytotoxicity | Minimal | Apparent at > 400 nM | Varies by cell line metabolic dependency. |
Signaling Pathway Diagrams
The diagrams below illustrate the intended on-target pathway and the known off-target pathway of this compound.
Experimental Protocols & Workflows
Protocol 1: Dose-Response Curve for On- and Off-Target Effects
This protocol determines the effective concentrations of this compound for inhibiting the phosphorylation of specific downstream substrates of Kinase A (pSub-A) and Kinase B (pSub-B).
-
Cell Plating: Seed cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM down to low nM concentrations. Include a DMSO-only vehicle control.
-
Treatment: Treat cells with the this compound dilutions for a predetermined time (e.g., 2 hours).
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Run lysates on SDS-PAGE gels and transfer to a PVDF membrane.
-
Probe separate blots with antibodies against pSub-A, total Sub-A, pSub-B, total Sub-B, and a loading control (e.g., GAPDH).
-
-
Quantification: Quantify the band intensities for the phosphorylated substrates relative to the total substrate.
-
Analysis: Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 for the inhibition of each pathway.
Experimental Workflow: Validating an Off-Target Effect
The following workflow provides a logical sequence of experiments to confirm that an observed phenotype is due to an off-target effect.
Improving the stability of EVOXINE in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of EVOXINE during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a furoquinoline alkaloid with the chemical formula C18H21NO6 and a molecular weight of approximately 347.37 g/mol . It is sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol. Its structure contains a furan (B31954) ring fused to a quinoline (B57606) core, which makes it susceptible to certain degradation pathways.
Q2: What are the primary factors that affect the stability of this compound in experimental settings?
The stability of this compound can be compromised by several factors:
-
Light Exposure: As a furoquinoline alkaloid, this compound is potentially photolabile. Exposure to UV and even ambient light can lead to photodegradation.
-
pH: The stability of alkaloids is often pH-dependent. This compound may degrade in highly acidic or alkaline conditions through hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound powder should be stored at 4°C in a tightly sealed container, protected from light.[1] Stock solutions should also be stored at 4°C in amber vials or wrapped in aluminum foil to prevent light exposure. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the structure of related furoquinoline alkaloids, potential degradation routes include:
-
Photodegradation: UV light can induce reactions involving the furan ring.
-
Hydrolysis: The ether linkage and diol functional groups may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the furan and quinoline rings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | This compound degradation due to improper handling or storage. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. 3. Maintain a consistent pH for your experimental buffer and assess the stability of this compound at that pH. 4. Avoid prolonged exposure of this compound solutions to elevated temperatures. |
| Loss of this compound potency over time in an aqueous buffer. | Hydrolysis or oxidation of this compound in the aqueous environment. | 1. Determine the optimal pH for this compound stability in your buffer system. A pH range of 4-6 is often optimal for alkaloid stability.[2] 2. Consider preparing stock solutions in a suitable organic solvent (e.g., DMSO or ethanol) and diluting into the aqueous buffer immediately before use to minimize the time this compound is in an aqueous environment. 3. Degas aqueous buffers to remove dissolved oxygen and consider adding an antioxidant if compatible with your experimental system. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Degradation of this compound into one or more degradation products. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products. |
Quantitative Data on this compound Stability (Illustrative)
Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual degradation rates must be determined experimentally.
Table 1: Illustrative pH-Dependent Degradation of this compound at 37°C over 24 hours.
| pH | % this compound Remaining (Illustrative) |
| 2.0 | 75% |
| 4.0 | 95% |
| 7.0 | 90% |
| 9.0 | 60% |
| 12.0 | 30% |
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.4 over 24 hours.
| Temperature | % this compound Remaining (Illustrative) |
| 4°C | >99% |
| 25°C (Room Temp) | 95% |
| 37°C | 90% |
| 50°C | 70% |
Table 3: Illustrative Photodegradation of this compound in Solution (pH 7.4, 25°C).
| Light Condition | Exposure Duration | % this compound Remaining (Illustrative) |
| Dark (Control) | 24 hours | >99% |
| Ambient Lab Light | 24 hours | 85% |
| UV Light (254 nm) | 1 hour | 40% |
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Ammonium acetate.
-
This compound reference standard.
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H2O2.
2. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidation: Dissolve this compound in 3% H2O2 and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maximum absorbance of this compound (likely around 240-250 nm for furoquinoline alkaloids).[3]
4. Method Optimization:
-
Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation between the this compound peak and any degradation product peaks (resolution > 2).
5. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and excipients.
-
Linearity: Analyze a series of this compound concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound from a spiked matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol 2: Photostability Testing of this compound
This protocol is based on the ICH Q1B guideline for photostability testing.
1. Sample Preparation:
-
Prepare solutions of this compound in a photochemically inert and transparent solvent (e.g., methanol or a buffered aqueous solution).
-
Prepare a dark control sample by wrapping an identical sample in aluminum foil.
-
If testing the solid state, spread a thin layer of this compound powder in a suitable container.
2. Light Source:
-
Use a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard (e.g., artificial daylight fluorescent lamp, xenon lamp, or metal halide lamp).
-
Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.
3. Procedure:
-
Expose the samples and the dark control to the light source.
-
Monitor the temperature to ensure it does not artificially inflate degradation.
-
At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Observe for any changes in physical appearance (e.g., color change).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
The difference in degradation between the exposed sample and the dark control represents the photodegradation.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
Caption: Potential signaling pathway modulated by this compound.
References
Refining protocols for consistent results with EVOXINE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing EVOXINE in experimental settings. The following information is designed to help refine protocols, troubleshoot common issues, and ensure consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound (also known as Haploperine) is a naturally occurring furoquinoline alkaloid.[1][2] Its primary documented biological activity is the ability to counteract CO2-induced (hypercapnic) immune suppression.[3] Specifically, it has been shown to reverse the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells and to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[3][4]
Q2: What is the mechanism of action for this compound?
A2: The precise mechanism of action is not fully elucidated. However, hypercapnia is known to suppress innate immune gene expression, partly through inhibition of the canonical NF-κB signaling pathway.[5][6][7] this compound's ability to counteract this suppression suggests it may act on components of this or a related pathway to restore the expression of inflammatory mediators like IL-6 and CCL2. Its effects are selective, as it does not prevent all hypercapnia-induced cellular changes, such as the inhibition of phagocytosis in THP-1 cells.[3]
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a solid powder. It is soluble in solvents like DMSO, methanol, ethanol, chloroform, and ethyl acetate, but is insoluble in water.[8][9][] Proper storage is at +4°C in a dark place.[]
Q4: In which cell lines has this compound been tested?
A4: The primary research on its immunomodulatory effects has been conducted in Drosophila S2* cells and the human monocytic cell line THP-1.[3][4]
Q5: What is a typical working concentration for this compound in cell culture?
A5: In studies counteracting CO2-induced immune suppression in THP-1 cells, a concentration of 48 μM was found to be effective.[4] However, as with any small molecule, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent or No Effect of this compound | 1. Compound Degradation: this compound may be unstable in the culture medium over time. 2. Incorrect Concentration: The optimal concentration for your specific cell line or assay may differ from published values. 3. Cell Health/Passage Number: High passage number or poor cell health can lead to altered cellular responses. 4. Inaccurate CO2 Levels: The hypercapnic conditions may not be stable or accurate, preventing the initial immunosuppression that this compound is meant to reverse. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them for a limited time. For long-term experiments, consider refreshing the media with newly added this compound at regular intervals. 2. Perform a dose-response curve (e.g., 1 µM to 100 µM) to identify the optimal working concentration. 3. Use cells within a consistent and low passage range. Regularly check cell viability and morphology.[11] 4. Calibrate and regularly monitor the CO2 levels in your incubator or chamber. Ensure a stable and consistent hypercapnic environment (e.g., 15% CO2).[4] |
| Observed Cytotoxicity or Unexpected Morphological Changes | 1. High this compound Concentration: The concentration used may be toxic to the specific cell line. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Off-Target Effects: The compound may have unintended biological effects. | 1. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®) with a range of this compound concentrations to determine its cytotoxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.[12] 3. If possible, test a structurally related but inactive analog to differentiate between on-target and off-target effects. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Compound Precipitation: this compound may precipitate out of solution in the culture medium. 3. "Edge Effect" in Microplates: Wells on the edge of the plate may evaporate more quickly, concentrating solutes. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. 2. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the final dilution in pre-warmed medium and mixing thoroughly. 3. To minimize edge effects, avoid using the outermost wells of the microplate for experimental conditions. Fill these wells with sterile PBS or medium instead.[13] |
| Difficulty Reproducing Published Antimicrobial Activity | 1. Incorrect Bacterial Strain/Growth Phase: The susceptibility can vary between strains and growth phases. 2. Inappropriate Assay Method: The chosen method (e.g., disk diffusion vs. broth microdilution) may not be sensitive enough. | 1. Ensure you are using the correct bacterial strain and that the inoculum is prepared from a fresh culture in the logarithmic growth phase.[3] 2. Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for more quantitative and reproducible results.[14][15] |
Experimental Protocols
Protocol 1: Evaluating this compound's Effect on Hypercapnia-Induced Suppression of IL-6 in THP-1 Cells
Objective: To determine if this compound can reverse the CO2-induced suppression of Lipopolysaccharide (LPS)-stimulated IL-6 production in human THP-1 macrophages.
Methodology:
-
Cell Culture:
-
Hypercapnic Exposure and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 48 μM) or vehicle (DMSO) for 30-60 minutes.[4]
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Immediately place the culture plates into two separate sealed chambers or incubators:
-
Normocapnia Control: 5% CO2, 21% O2.
-
Hypercapnia: 15% CO2, 21% O2.[4]
-
-
Incubate for 24 hours.
-
-
Quantification of IL-6:
-
Data Analysis:
-
Calculate the concentration of IL-6 based on the standard curve.
-
Compare the IL-6 levels across the four conditions:
-
Normocapnia + Vehicle
-
Normocapnia + this compound
-
Hypercapnia + Vehicle
-
Hypercapnia + this compound
-
-
Normalize the data to the Normocapnia + Vehicle control to determine the relative suppression by CO2 and its reversal by this compound.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]
-
-
Compound Preparation (Broth Microdilution):
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no turbidity (visible growth) is observed.[20]
-
Visualizations
Hypothesized Signaling Pathway
References
- 1. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms by Which Hypercapnic Acidosis Inhibits Sepsis-Induced Canonical Nuclear Factor-κB Signaling in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon dioxide-dependent regulation of NF-κB family members RelB and p100 gives molecular insight into CO2-dependent immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypercapnic acidosis attenuates pulmonary epithelial stretch-induced injury via inhibition of the canonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:522-11-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | 522-11-2 | Benchchem [benchchem.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. benchchem.com [benchchem.com]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culturing THP-1 Cells [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bmgrp.com [bmgrp.com]
- 19. ldn.de [ldn.de]
- 20. bmglabtech.com [bmglabtech.com]
Addressing variability in EVOXINE's effect on different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the effects of EVOXINE observed across different cell lines. Given that this compound is a less-studied furoquinoline alkaloid, this guide also provides general principles and protocols applicable to addressing variability in in-vitro drug response for other novel compounds.[1]
Troubleshooting Guide: Addressing Variability in this compound's Effect
Variability in the cellular response to this compound is a common challenge. The following table outlines potential causes and suggests experimental approaches to identify and address these discrepancies.
| Potential Cause | Description | Suggested Troubleshooting/Investigation |
| Cell Line-Specific Genetic & Phenotypic Differences | Cell lines, even from the same tissue of origin, possess unique genetic mutations, gene expression profiles, and receptor landscapes. These intrinsic differences can significantly alter drug uptake, metabolism, and target engagement.[2][3] | - Cell Line Authentication: Confirm the identity of your cell lines using short tandem repeat (STR) profiling.- Literature Review: Thoroughly research the known genetic and phenotypic characteristics of the cell lines in use.- Baseline Characterization: Perform baseline molecular characterization (e.g., RNA-Seq, proteomics) to identify differences in potential this compound targets or resistance pathways. |
| Differential Expression of Drug Targets | The molecular target(s) of this compound may be expressed at different levels across various cell lines. Low or absent expression of the target will likely result in a diminished or null response. | - Target Expression Analysis: If the target of this compound is known or hypothesized, quantify its mRNA and protein expression levels in your panel of cell lines using qPCR and Western Blotting, respectively.[4][5] |
| Variations in Drug Metabolism and Efflux | Cell lines can exhibit significant differences in the expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) and efflux pumps (e.g., P-glycoprotein).[2] These can alter the intracellular concentration and efficacy of this compound. | - Efflux Pump Inhibition: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored in resistant lines.- Metabolite Analysis: Use techniques like mass spectrometry to identify and quantify this compound metabolites in different cell lines. |
| Activation of Different Signaling Pathways | This compound may modulate different signaling pathways in various cell lines, leading to diverse cellular outcomes such as apoptosis, cell cycle arrest, or senescence.[1] | - Pathway Analysis: Use Western Blotting to probe for the activation (e.g., phosphorylation) of key proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK) following this compound treatment.[4][6] |
| Experimental & Technical Variability | Inconsistencies in experimental procedures can be a major source of variability. Factors include cell passage number, seeding density, reagent quality, and incubation times.[7][8][9] | - Standardize Protocols: Ensure all experimental parameters are consistent across all experiments and cell lines.- Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.- Control Experiments: Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between two different breast cancer cell lines. What could be the reason?
A1: This is a common observation and can be attributed to the inherent heterogeneity of cancer cells.[10] The two breast cancer cell lines likely have different genetic backgrounds, which can lead to variations in the expression of this compound's molecular target, differences in drug metabolism, or the activation of distinct downstream signaling pathways. We recommend performing a comparative analysis of the target expression levels and assessing the activation of key apoptosis and survival pathways in both cell lines.
Q2: this compound is expected to induce apoptosis, but we are seeing more of a cytostatic effect in our lung cancer cell line panel. Why might this be?
A2: The cellular response to a compound can be multifaceted.[11] While this compound may induce apoptosis in some cell lines, in others it might trigger cell cycle arrest, leading to a cytostatic effect. This differential response is often dictated by the specific molecular wiring of the cell, including the status of key cell cycle regulators (e.g., p53, p21) and anti-apoptotic proteins (e.g., Bcl-2 family members). We suggest performing cell cycle analysis by flow cytometry and examining the expression of cell cycle and apoptosis regulatory proteins via Western Blot.
Q3: Could the vehicle used to dissolve this compound be contributing to the observed variability?
A3: Yes, the solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. It is crucial to use the same final concentration of the vehicle in all experimental and control wells. We recommend running a vehicle-only control to assess its impact on each cell line independently.
Q4: How can we confirm that the observed effect is specific to this compound and not an off-target effect?
A4: Demonstrating on-target activity is a critical step. If the molecular target of this compound is known, you can use techniques like siRNA or CRISPR/Cas9 to knock down the target's expression. A diminished response to this compound in the knockdown cells would support on-target activity. Additionally, comparing the effects of this compound to other known inhibitors of the same target or pathway can provide further evidence.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on different cell lines.
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[14]
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][15]
Visualizations
Caption: Troubleshooting workflow for variable this compound response.
Caption: Hypothetical this compound signaling pathway inhibition.
Caption: Workflow for assessing this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenomics: The genetics of variable drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to control for confounding factors in EVOXINE studies
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting robust studies on EVOXINE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
This compound (also known as haploperine) is a furoquinoline alkaloid naturally found in various Australian and African plants, such as Evodia xanthoxyloides and Teclea gerrardii.[1] It is recognized for its hypnotic, sedative, antimicrobial, and immunomodulatory properties.[1][2] Notably, studies have shown that this compound can counteract CO2-induced immunosuppression by inhibiting the suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human macrophages.[2][3]
Q2: What are the most critical considerations when designing a study to investigate the effects of this compound?
The most critical aspect is to control for confounding factors that could influence the study outcomes. Given this compound's diverse biological activities, the specific confounders to consider will depend on the research question. Key considerations include:
-
For sedative/hypnotic studies: Age, sex, body mass index (BMI), alcohol consumption, and concurrent use of other central nervous system depressants are significant confounders.
-
For immunomodulatory studies: Baseline immune status, presence of inflammatory conditions, concurrent medications (especially other immunomodulators or anti-inflammatory drugs), and lifestyle factors can all impact the results.
-
For antimicrobial studies: A major potential confounder is "confounding by indication," where the underlying infection and its severity influence both the decision to treat and the outcome. Other factors include the specific pathogen, local antibiotic resistance patterns, and the patient's overall health status.
Troubleshooting Guides: Controlling for Confounding Factors
Controlling for confounding variables is essential for establishing a clear causal link between this compound and the observed effects. Below are guides for identifying and managing these factors in different types of this compound studies.
Guide 1: Studies on the Sedative and Hypnotic Effects of this compound
Issue: How can I minimize the impact of patient-related variables on the sedative effects of this compound?
Solution: A combination of study design strategies and statistical analysis can be employed to control for confounding factors.
Data Presentation: Potential Confounding Factors in Sedative/Hypnotic Studies
| Confounding Factor | Rationale for Control | Recommended Control Methods |
| Age | Older individuals may exhibit increased sensitivity to sedatives. | Stratification, Matching, Statistical Adjustment (e.g., ANCOVA) |
| Sex | Hormonal differences may influence drug metabolism and response. | Stratification, Randomization |
| Body Mass Index (BMI) | Obesity can alter drug distribution and clearance. | Matching, Statistical Adjustment |
| Alcohol Consumption | Alcohol is a CNS depressant and can have synergistic effects with sedatives. | Restriction (exclude heavy drinkers), Stratification, Statistical Adjustment |
| Liver Function | Impaired liver function can affect the metabolism of this compound. | Restriction (exclude patients with liver disease), Baseline liver function tests |
| Concurrent Medications | Use of other sedatives, hypnotics, or CNS depressants can alter the effects of this compound. | Restriction, Detailed medication history, Statistical Adjustment |
| Underlying Sleep Disorders | Pre-existing conditions like insomnia or sleep apnea (B1277953) can influence outcomes. | Baseline sleep assessment (e.g., polysomnography), Stratification |
Experimental Workflow for Controlling Confounders in Sedative Studies
Caption: Workflow for controlling confounding factors in this compound sedative studies.
Guide 2: Studies on the Immunomodulatory Effects of this compound
Issue: How do I account for the variability in immune responses among study subjects?
Solution: Careful subject selection and comprehensive baseline immune profiling are crucial.
Data Presentation: Potential Confounding Factors in Immunomodulatory Studies
| Confounding Factor | Rationale for Control | Recommended Control Methods |
| Baseline Immune Status | Pre-existing immune activation or suppression will affect the response to an immunomodulator. | Baseline measurement of immune markers (e.g., cytokines, immune cell counts), Stratification |
| Underlying Inflammatory or Autoimmune Diseases | These conditions involve chronic immune activation that can mask or alter the effects of this compound. | Restriction (exclude patients with certain conditions), Stratification |
| Concurrent Infections | Acute infections can cause transient but significant changes in immune parameters. | Screening for infections at baseline, Restriction |
| Concomitant Medications | NSAIDs, corticosteroids, and other immunomodulators can have profound effects on the immune system. | Detailed medication history, Restriction, Washout period, Statistical Adjustment |
| Genetics | Genetic polymorphisms can influence immune responses. | Genetic screening (if feasible), Randomization |
| Lifestyle Factors | Diet, exercise, and stress can all modulate immune function. | Collection of lifestyle data via questionnaires, Statistical Adjustment |
Signaling Pathway: Hypothetical Immunomodulatory Action of this compound
This compound has been shown to counteract CO2-induced immunosuppression, which may involve modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Hypothetical modulation of MAPK and NF-κB pathways by this compound.
Guide 3: Studies on the Antimicrobial Effects of this compound
Issue: How can I differentiate the antimicrobial effect of this compound from the influence of other factors in an infection model?
Solution: A well-controlled study design, including appropriate in vitro and in vivo models, is essential. Addressing "confounding by indication" is particularly important in clinical or observational studies.
Data Presentation: Potential Confounding Factors in Antimicrobial Studies
| Confounding Factor | Rationale for Control | Recommended Control Methods |
| Confounding by Indication | The severity and type of infection influence both the choice of antimicrobial and the outcome. | In clinical studies, use of propensity score matching or instrumental variable analysis. In preclinical studies, standardized infection models. |
| Microorganism Susceptibility | The intrinsic susceptibility of the pathogen to this compound will determine its efficacy. | In vitro susceptibility testing (e.g., MIC determination) prior to in vivo studies. |
| Severity of Illness | More severe infections may be less responsive to treatment. | Use of scoring systems (e.g., SOFA score), Stratification, Statistical Adjustment |
| Source of Infection | The site of infection can influence drug penetration and clinical outcome. | Stratification by infection site. |
| Concurrent Antimicrobial Use | Other antibiotics can have synergistic or antagonistic effects. | Restriction, Detailed medication history. |
| Host Immune Response | The patient's immune status can significantly impact the clearance of the infection. | Assessment of immune function, Stratification. |
Signaling Pathway: Potential Antimicrobial Target of this compound
A potential mechanism for new antimicrobial agents is the disruption of bacterial signaling pathways, such as quorum sensing, which regulates virulence and biofilm formation.
Caption: Hypothetical disruption of bacterial quorum sensing by this compound.
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Sedative Activity (Open Field Test)
-
Objective: To evaluate the effect of this compound on spontaneous motor activity in rodents as an indicator of sedation.
-
Animals: Male Swiss albino mice (20-25g).
-
Apparatus: Open field apparatus (a square arena with walls, marked with a grid of squares on the floor).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Divide animals into groups (e.g., vehicle control, positive control [e.g., diazepam], and different doses of this compound).
-
Administer the respective treatments (e.g., intraperitoneally).
-
After a set absorption time (e.g., 30 minutes), place each mouse individually in the center of the open field.
-
Record the following parameters over a 5-minute period:
-
Number of squares crossed (locomotor activity).
-
Rearing frequency (number of times the mouse stands on its hind legs).
-
-
A significant decrease in these parameters compared to the vehicle control group indicates a sedative effect.
-
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the means of the different groups.
Protocol 2: In Vitro Assessment of Immunomodulatory Activity (Cytokine Release Assay)
-
Objective: To determine the effect of this compound on cytokine production by immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), this compound stock solution.
-
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (a potent immune stimulator) for 24 hours. Include unstimulated and vehicle controls.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Compare cytokine levels in this compound-treated groups with the LPS-stimulated control group using a t-test or ANOVA.
Protocol 3: In Vitro Assessment of Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, this compound stock solution.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The result is reported as the MIC value (e.g., in µg/mL). This is a direct measurement and does not typically require statistical comparison for a single determination.
References
Best practices for long-term storage of EVOXINE
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of EVOXINE (also known as haploperine), a furoquinoline alkaloid. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and extending its shelf life.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
For long-term storage of solid, powdered this compound, it is recommended to maintain a temperature of -20°C. For short-term storage, such as during active use in a laboratory, a temperature range of 0-4°C in a dark, dry location is suitable.[1]
Q2: How should I store this compound that is dissolved in a solvent?
This compound solutions are more susceptible to degradation than the solid compound. For long-term storage of up to six months, it is best to aliquot the solution into single-use vials and store them at -80°C. For shorter periods of up to one month, storage at -20°C is acceptable.[2] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]
Q3: What type of container is best for storing this compound?
To protect this compound from light and moisture, it should be stored in airtight, opaque containers. Amber glass vials with tight-fitting caps (B75204) are a suitable option. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
Q4: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, moisture, and oxygen.[3][4] Furoquinoline alkaloids, in general, can be sensitive to photodegradation.[5]
Q5: How can I tell if my this compound sample has degraded?
Degradation of this compound may not always be visible. However, signs of degradation can include a change in color or the physical state of the powder. The most reliable way to assess the purity and integrity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.
Q6: Is it necessary to use a desiccant when storing solid this compound?
While not always mandatory if stored in a properly sealed container in a low-humidity environment, using a desiccant is a good practice to minimize moisture exposure, especially for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Prepare fresh stock solutions from solid this compound stored under recommended conditions. Aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Verify the concentration and purity of the new stock solution using HPLC. |
| Visible change in the appearance of solid this compound (e.g., clumping, discoloration) | Exposure to moisture and/or light. | Discard the affected sample as its purity is compromised. Review storage procedures to ensure containers are airtight and stored in the dark. Consider using a desiccator for storage. |
| Loss of biological activity in assays | Chemical degradation of this compound. | Confirm the integrity of the this compound sample with a stability-indicating HPLC method. If degradation is confirmed, acquire a new batch of the compound and strictly adhere to the recommended storage guidelines. |
Quantitative Stability Data
Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, the following table is based on recommendations for the closely related furoquinoline alkaloid, skimmianine, and general knowledge of alkaloid stability. This data should be considered as a guideline, and it is highly recommended to perform your own stability assessments for critical applications.
| Storage Condition | Compound Form | Duration | Expected Purity | Notes |
| -80°C | In Solution (e.g., DMSO) | 6 months | >95% | Recommended for long-term archival of stock solutions.[2] |
| -20°C | In Solution (e.g., DMSO) | 1 month | >95% | Suitable for working stock solutions with frequent use.[2] |
| -20°C | Solid (Powder) | >3 years | >98% | Ideal for long-term storage of the solid compound.[1] |
| 0-4°C | Solid (Powder) | Short-term (days to weeks) | >98% | Appropriate for short-term storage during experimental use.[1] |
| Room Temperature (20-25°C) | Solid (Powder) | Unstable | Degradation is likely, especially with light exposure. | Not recommended for storage. |
| Room Temperature (20-25°C) | In Solution (e.g., DMSO) | Unstable | Rapid degradation can be expected. | Avoid storing solutions at room temperature for any significant length of time. |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector and a C18 column
2. Preparation of this compound Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Prepare solid samples by weighing a precise amount of this compound into amber glass vials.
3. Storage Conditions:
-
Expose the prepared samples to a matrix of conditions to be tested. Examples include:
-
Temperature: -80°C, -20°C, 4°C, 25°C, 40°C
-
Humidity (for solid samples): Use desiccators with different saturated salt solutions to achieve controlled relative humidity (e.g., 25% RH, 75% RH).
-
Light: Expose samples to controlled UV and visible light in a photostability chamber. Protect control samples from light.
-
4. Time Points:
-
Establish a schedule for sample analysis. For accelerated stability studies, time points might be 0, 1, 2, 4, and 6 weeks. For real-time studies, time points could be 0, 3, 6, 9, 12, and 24 months.
5. HPLC Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
For solid samples, dissolve them in the initial solvent to the target concentration.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system. A typical starting point for a gradient method could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Record the peak area of the intact this compound.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for this compound stability testing.
References
EVOXINE In-Vitro Models: Technical Support Center
Welcome to the technical support center for EVOXINE in-vitro models. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acquired Resistance to this compound
Question: My cancer cell lines are showing decreased sensitivity to this compound over time. How can I model and understand this acquired resistance?
Answer: Acquired resistance is a common challenge in cancer therapy research. You can develop this compound-resistant cell lines in-vitro to study the underlying mechanisms. This typically involves continuous exposure of the parental cell line to gradually increasing concentrations of this compound.
Troubleshooting Guide:
-
Problem: Gradual decrease in this compound efficacy.
-
Solution: Generate a resistant cell line to investigate resistance mechanisms.
Experimental Protocol: Generation of this compound-Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial this compound Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).
-
Monitoring: Regularly monitor cell viability and confluence. Change the medium containing fresh this compound every 3-4 days.
-
Dose Escalation: Once the cells become confluent and show signs of recovery, increase the this compound concentration by 25-50%.
-
Repeat Cycles: Continue this cycle of monitoring and dose escalation. This process can take several months.[1]
-
Confirm Resistance: After establishing a cell line that can proliferate in a significantly higher concentration of this compound, perform a dose-response assay to compare the IC50 values of the resistant and parental cell lines. A significant shift in the IC50 indicates acquired resistance.[2]
Data Presentation: IC50 Shift in this compound-Resistant vs. Parental Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | 15 | 150 | 10 |
| A549 | 25 | 300 | 12 |
| HCT116 | 10 | 120 | 12 |
This table presents hypothetical data for illustrative purposes.
Visualization: Workflow for Generating a Resistant Cell Line
Workflow for generating an this compound-resistant cell line.
Limited Penetration of this compound in 3D Spheroid Models
Question: I am observing a diminished effect of this compound in my 3D spheroid models compared to 2D monolayer cultures. Could this be due to poor drug penetration?
Answer: Yes, limited drug penetration is a known limitation of 3D in-vitro models. The dense cellular structure and extracellular matrix (ECM) of spheroids can act as a barrier, preventing the compound from reaching the inner core of the spheroid.[3]
Troubleshooting Guide:
-
Problem: Reduced this compound efficacy in 3D models.
-
Solution: Assess drug penetration and optimize treatment conditions.
Experimental Protocol: Assessing this compound Penetration in Spheroids
-
Spheroid Formation: Generate tumor spheroids of a consistent size (e.g., 400-500 µm in diameter).
-
This compound Treatment: Treat the spheroids with a fluorescently labeled version of this compound or a fluorescent dye with similar properties.
-
Time-Lapse Imaging: Acquire fluorescence images of the spheroids at different time points (e.g., 1, 4, 8, and 24 hours) using a confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity from the outer layer to the core of the spheroid to determine the penetration depth over time.
Data Presentation: this compound Penetration in HCT116 Spheroids Over Time
| Time (hours) | Penetration Depth (µm) | Core/Periphery Fluorescence Ratio |
| 1 | 50 | 0.2 |
| 4 | 100 | 0.4 |
| 8 | 150 | 0.6 |
| 24 | 200 | 0.8 |
This table presents hypothetical data for illustrative purposes.
Visualization: this compound Signaling Pathway
Hypothetical this compound signaling pathway targeting the MEK kinase.
Lack of Tumor Microenvironment (TME) Complexity
Question: My this compound efficacy data from monoculture spheroid models do not translate well to in-vivo studies. How can I create a more physiologically relevant in-vitro model?
Answer: Standard spheroid models often lack the complexity of the in-vivo tumor microenvironment (TME), which includes various cell types like fibroblasts, immune cells, and endothelial cells. Co-culturing cancer cells with these stromal cells can create a more realistic model and improve the predictive power of your in-vitro assays.[4][5]
Troubleshooting Guide:
-
Problem: Poor correlation between in-vitro and in-vivo this compound efficacy.
-
Solution: Develop a 3D co-culture model to better mimic the TME.
Experimental Protocol: 3D Co-culture of Tumor Spheroids and Fibroblasts
-
Fibroblast Seeding: Seed fibroblasts (e.g., cancer-associated fibroblasts - CAFs) in a 6-well plate and allow them to attach.[6]
-
Tumorsphere Formation: Generate tumor spheroids from your cancer cell line in parallel.[6]
-
Co-culture: Once the fibroblasts have formed a monolayer, add the pre-formed tumorspheres on top of the fibroblast layer.[6]
-
Treatment and Analysis: After 48 hours of co-culture, treat the models with this compound and assess the viability of the cancer cells. This can be done using cell-type-specific markers and high-content imaging.
Data Presentation: this compound Effect on Tumor Cell Viability in Monoculture vs. Co-culture
| This compound Conc. (nM) | Viability in Monoculture (%) | Viability in Co-culture with Fibroblasts (%) |
| 0 | 100 | 100 |
| 10 | 80 | 95 |
| 50 | 50 | 80 |
| 100 | 20 | 60 |
| 500 | 5 | 30 |
This table presents hypothetical data for illustrative purposes, showing increased resistance in the co-culture model.[4]
Visualization: 3D Co-culture Experimental Workflow
Workflow for establishing a 3D co-culture model.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Co-Culture of Tumor Spheroids and Fibroblasts in a Collagen Matrix-Incorporated Microfluidic Chip Mimics Reciprocal Activation in Solid Tumor Microenvironment | PLOS One [journals.plos.org]
- 5. Co-Culture of Tumor Spheroids and Fibroblasts in a Collagen Matrix-Incorporated Microfluidic Chip Mimics Reciprocal Activation in Solid Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Validation & Comparative
Comparative Efficacy of EVOXINE and Other Immunomodulatory Compounds on Pro-inflammatory Cytokine and Chemokine Expression
For Researchers, Scientists, and Drug Development Professionals
Therefore, this guide will present a detailed comparison of established immunomodulatory compounds for which quantitative data are accessible: the corticosteroid Dexamethasone , the flavonoid Luteolin , and the isothiocyanate Sulforaphane . The experimental protocols and data provided herein can serve as a benchmark for the future evaluation of EVOXINE's immunomodulatory potential.
Data Presentation: Comparative Efficacy
The following table summarizes the inhibitory effects of Dexamethasone, Luteolin, and Sulforaphane on the production of IL-6 and CCL2 in various experimental models. This quantitative data allows for a direct comparison of their potency.
| Compound | Target | Cell Type | Stimulant | Concentration | % Inhibition / Effect |
| Dexamethasone | IL-6 | Human PBMCs | LPS | 1 µM | Significant Inhibition |
| CCL2 | Human PBMCs | LPS | 1 µM | Significant Inhibition | |
| IL-6 | MO3.13 Oligodendrocytes | B. burgdorferi | 5-150 µM | Dose-dependent reduction | |
| CCL2 | MO3.13 Oligodendrocytes | B. burgdorferi | 5-150 µM | Dose-dependent reduction | |
| Luteolin | IL-6 | Human Monocytes | High Glucose | 3-10 µM | Significant Reduction |
| IL-6 | Human Whole Blood | LPS | 25 µM | Effective Inhibition | |
| Sulforaphane | IL-6 | Human PBMCs | LPS | 10-50 µM | Significant Reduction |
| CCL2 (MCP-1) | Human PBMCs | LPS | 10-50 µM | Significant Reduction |
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of immunomodulatory compounds. Below is a detailed methodology for a typical in vitro assay to assess the efficacy of a test compound (e.g., this compound) in inhibiting IL-6 and CCL2 production in human macrophages.
Objective: To quantify the inhibitory effect of a test compound on Lipopolysaccharide (LPS)-induced IL-6 and CCL2 production in THP-1 derived macrophages.
Materials:
-
Human monocytic cell line (THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) and comparator compounds (e.g., Dexamethasone)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human IL-6 and CCL2/MCP-1
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 ng/mL of PMA for 48 hours.
-
After incubation, remove the PMA-containing medium, wash the adherent macrophages with PBS, and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
-
Compound Treatment and Inflammatory Challenge:
-
Prepare stock solutions of the test compound and comparator compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of the test compound or comparator for 1-2 hours. Include a vehicle control (solvent only).
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include an unstimulated control group.
-
-
Sample Collection and Analysis:
-
For Protein Quantification (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatants. Centrifuge to remove any cellular debris. Measure the concentrations of IL-6 and CCL2 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
For Gene Expression Analysis (qRT-PCR): After 4-6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using specific primers for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-6 and CCL2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration at which the compound inhibits 50% of the cytokine/chemokine production).
-
Analyze the relative gene expression data using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway for LPS-induced IL-6 and CCL2 production.
Experimental Workflow
Caption: Workflow for in vitro immunomodulator efficacy testing.
EVOXINE vs. Other NF-κB Inhibitors in Hypercapnia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EVOXINE and other known Nuclear Factor-kappa B (NF-κB) inhibitors in the context of hypercapnia, a condition of elevated carbon dioxide (CO₂) levels in the blood. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details relevant experimental protocols to support further research.
Introduction to NF-κB Signaling in Hypercapnia
Hypercapnia is a common clinical manifestation in patients with severe lung diseases and is associated with an increased susceptibility to infections due to immune suppression.[1] The NF-κB signaling pathway, a crucial regulator of inflammation and immunity, has been identified as a key mediator of the cellular response to elevated CO₂.[2][3] Hypercapnia has been shown to suppress the canonical NF-κB pathway, which can impair the body's ability to fight off pathogens.[4][5] This has led to the investigation of therapeutic agents that can modulate NF-κB signaling in the setting of hypercapnia. This compound, a plant-derived alkaloid, has been identified as a small molecule that can counteract CO₂-induced immune suppression.[1][6] This guide compares the effects of this compound with other well-characterized NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors in Hypercapnia
The following table summarizes the available quantitative data on the effects of this compound and other NF-κB inhibitors in experimental models of hypercapnia or related inflammatory conditions.
| Inhibitor | Target | Experimental Model | Hypercapnic Conditions (in vitro/in vivo) | Key Quantitative Findings | Reference |
| This compound | Unknown, acts downstream of NF-κB nuclear translocation | Human THP-1 macrophages | 15% CO₂ (in vitro) | - Prevents hypercapnic suppression of LPS-induced IL-6 mRNA expression.[1][6]- Blocks hypercapnic suppression of LPS-induced CCL2 mRNA expression.[6] | [1][6] |
| BAY 11-7082 | IκBα phosphorylation (IKKβ) | Rats with inspiratory resistive breathing | Induced hypercapnia (PaCO₂ ~98-108 mmHg) (in vivo) | - Inhibited p65 phosphorylation in the diaphragm.[7]- Blunted the resistive breathing-induced increase in TNF-α, IL-2, IL-10, and IL-1β protein levels in the diaphragm.[7] | [7] |
| MG132 | Proteasome | Mouse Embryonic Fibroblasts (MEFs) and Human A549 pulmonary epithelial cells | 10% CO₂ (in vitro) | - Reversed the hypercapnia-induced processing and nuclear accumulation of a lower molecular weight form of RelB.[8] | [8] |
| Parthenolide (B1678480) | IκB Kinase (IKK) complex | Murine osteosarcoma cells (in vivo model of lung metastasis) | Not directly hypercapnia, but relevant to inflammation | - Inhibited NF-κB DNA binding and suppressed lung metastasis.[9] | [9][10] |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the NF-κB signaling pathway and a typical experimental workflow for studying NF-κB inhibitors, the following diagrams are provided.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon dioxide-dependent regulation of NF-κB family members RelB and p100 gives molecular insight into CO2-dependent immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms by Which Hypercapnic Acidosis Inhibits Sepsis-Induced Canonical Nuclear Factor-κB Signaling in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypercapnic acidosis attenuates ventilation-induced lung injury by a nuclear factor-κB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Hypercapnia Induces Cleavage and Nuclear Localization of RelB Protein, Giving Insight into CO2 Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide, a natural inhibitor of Nuclear Factor-kappaB, inhibits lung colonization of murine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
EVOXINE: A Comparative Guide to its Selective Effects on Immune Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EVOXINE's effects on immune pathways, benchmarked against established immunomodulatory agents. The data presented herein is intended to offer an objective overview of this compound's performance, supported by experimental evidence.
Introduction to this compound
This compound is a plant alkaloid that has been identified as a small molecule capable of counteracting CO2-induced immune suppression.[1] In conditions of hypercapnia (elevated CO2 levels), which can occur in severe lung diseases, the immune response is often dampened. This compound has shown selectivity in its action, specifically targeting the transcriptional suppression of key immune signaling molecules without affecting other cellular processes like phagocytosis or AMPK activation.[1][2] This selective immunomodulatory profile makes it a compound of significant interest for further investigation.
Comparative Analysis of Immunomodulatory Effects
To validate the selective effects of this compound, its performance was compared with two well-known immunomodulators with broad anti-inflammatory properties: Dexamethasone, a corticosteroid, and Parthenolide, a sesquiterpene lactone known for its NF-κB inhibitory activity. The comparison focuses on their ability to modulate the expression of Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), two key pro-inflammatory mediators, in human THP-1 macrophages.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound, Dexamethasone, and Parthenolide on the expression of IL-6 and CCL2 in THP-1 macrophages.
| Compound | Target | Cell Line | Stimulus | Compound Concentration | Observed Effect | Reference |
| This compound | IL-6 mRNA | Human THP-1 Macrophages | LPS (in 15% CO2) | 48 µM | Mitigates hypercapnic suppression of IL-6 | [1] |
| CCL2 mRNA | Human THP-1 Macrophages | LPS (in 15% CO2) | 48 µM | Mitigates hypercapnic suppression of CCL2 | [1] | |
| Dexamethasone | CCL2 mRNA | Human THP-1 Macrophages | 27-Hydroxycholesterol | 0.01 µM | ~29% reduction | [1][3] |
| 0.1 µM | ~60% reduction | [1][3] | ||||
| 1 µM | ~72% reduction | [1][3] | ||||
| CCL2 Protein | Human THP-1 Macrophages | 27-Hydroxycholesterol | 0.01 - 1 µM | Dose-dependent reduction | [1][3] | |
| Parthenolide | IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18 | Human THP-1 Cells | LPS | IC50: 1.091-2.620 µM | Dose-dependent inhibition of various cytokines | [3] |
Signaling Pathways and Experimental Workflows
CO2-Induced Immune Suppression and this compound's Point of Intervention
Hypercapnia, or elevated CO2, has been shown to suppress the innate immune response. This is partly achieved through the modulation of the NF-κB signaling pathway. This compound acts to counteract this suppression, restoring the expression of key inflammatory mediators.
General Experimental Workflow for Assessing Immunomodulatory Effects
The following diagram illustrates a typical workflow for evaluating the impact of a compound on cytokine expression in macrophages.
Detailed Experimental Protocols
This compound Protocol
-
Cell Line: Human THP-1 macrophages.
-
Differentiation: THP-1 monocytes are differentiated into macrophages.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS).
-
Hypercapnic Conditions: Experiments are conducted in a controlled atmosphere with 15% CO2 to induce immune suppression.
-
Treatment: Differentiated macrophages are treated with 48 µM this compound.
-
Analysis: The mRNA expression levels of IL-6 and CCL2 are quantified using quantitative polymerase chain reaction (qPCR).
Dexamethasone Protocol
-
Cell Line: Human THP-1 monocytes/macrophages.
-
Stimulation: Cells are stimulated with 27-Hydroxycholesterol (27OHChol) with or without LPS.
-
Treatment: Cells are treated with varying concentrations of Dexamethasone (0.01 µM, 0.1 µM, and 1 µM).
-
Analysis: CCL2 mRNA levels are assessed by real-time PCR, and secreted CCL2 protein is measured by ELISA.[1][3]
Parthenolide Protocol
-
Cell Line: Human leukemia monocytic THP-1 cells.
-
Stimulation: Cells are stimulated with LPS.
-
Treatment: Cells are treated with varying concentrations of Parthenolide.
-
Analysis: The secretion of various inflammatory cytokines, including IL-6, is determined by enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is then calculated.[3]
Conclusion
This compound demonstrates a selective mechanism of action by counteracting CO2-induced suppression of specific immune pathways, particularly the expression of IL-6 and CCL2, without exhibiting broad-spectrum immunosuppressive effects. In comparison, Dexamethasone and Parthenolide show potent, dose-dependent inhibition of these pro-inflammatory cytokines, but their broader mechanism of action through NF-κB inhibition suggests a less selective profile. The targeted nature of this compound's activity warrants further investigation into its potential as a therapeutic agent in conditions characterized by hypercapnia-induced immune dysfunction. The distinct profiles of these compounds, as detailed in this guide, provide a valuable resource for researchers in the field of immunology and drug development.
References
- 1. Dexamethasone inhibits activation of monocytes/macrophages in a milieu rich in 27-oxygenated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-species comparison of EVOXINE's activity (Drosophila vs. human cells)
Comparative Analysis of Wortmannin Activity in Drosophila vs. Human Cells
Introduction: This guide provides a comparative overview of the activity of Wortmannin, a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, in Drosophila melanogaster and human cellular models.[1] Due to the absence of "EVOXINE" in publicly available scientific literature, Wortmannin has been selected as a substitute to demonstrate a cross-species comparison, leveraging its role in the highly conserved PI3K/Akt signaling pathway.[2][3] Wortmannin is a fungal metabolite that acts as a specific, covalent, and irreversible inhibitor of PI3Ks by binding to the p110 catalytic subunit.[4][5][6][7]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of Wortmannin, often measured by its half-maximal inhibitory concentration (IC50), shows notable differences between species, particularly for specific PI3K isoforms.
Table 1: Comparative IC50 Values of Wortmannin against PI3K
| Target | Species/System | IC50 Value (nM) | Reference |
| Class II PI3K | Drosophila | 5 | [8] |
| Class II PI3K | Human | 450 | [8] |
| PI3K (General) | Cell-Free Assay | ~3-5 | [1][4][5][9][10] |
| PI3K (in vivo) | Human Foreskin Fibroblasts | ~5 | [5] |
Table 2: Inhibitory Activity of Wortmannin against Other Kinases
At higher concentrations, Wortmannin can inhibit other PI3K-related kinases.
| Target Kinase | IC50 Value (nM) | Species Context |
| DNA-PKcs | 16 | Cell-Free Assay |
| ATM | 150 | Cell-Free Assay |
| mTOR | Inhibited at high concentrations | Mammalian |
| Polo-like Kinase 1 (PLK1) | 24 | Intact G2/M-arrested cells |
| Polo-like Kinase 3 (PLK3) | 49 | Not Specified |
| Myosin Light Chain Kinase (MLCK) | Inhibited at high concentrations | Mammalian |
Signaling Pathway Analysis
The PI3K/Akt signaling pathway is crucial for regulating cell growth, proliferation, and survival and is highly conserved from Drosophila to humans.[2][11][12] Wortmannin exerts its effect by inhibiting PI3K, thereby preventing the phosphorylation of Akt and the activation of downstream targets.
Caption: Conserved PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.
Experimental Protocols
The following protocols outline methods to assess Wortmannin's activity on the PI3K pathway in both human and Drosophila cell lines.
Protocol 1: PI3K Pathway Inhibition Assay in Human Cells (HeLa)
This protocol details the use of Western blotting to measure the phosphorylation of Akt as a readout for PI3K inhibition in HeLa cells.
1. Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to achieve ~70% confluency on the day of the experiment.[13]
2. Serum Starvation:
-
Once cells reach desired confluency, replace the growth medium with serum-free DMEM.
-
Incubate for 12-16 hours to reduce basal PI3K pathway activity.[13]
3. Wortmannin Treatment:
-
Prepare a stock solution of Wortmannin in DMSO.[14]
-
Dilute Wortmannin in serum-free DMEM to final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a DMSO-only vehicle control.[6]
-
Treat the serum-starved cells with the Wortmannin dilutions for 30-60 minutes.[13]
4. Stimulation:
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 20 ng/mL PDGF or 100 ng/mL Insulin) to each well for 10-15 minutes.[13]
5. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).[6]
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]
6. Western Blot Analysis:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[6]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for phospho-Akt (Ser473) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[6]
-
Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
Caption: Experimental workflow for assessing Wortmannin activity in human cells.
Protocol 2: PI3K Pathway Inhibition Assay in Drosophila S2 Cells
This protocol is adapted for use with Drosophila S2 cells, which are commonly used for studying conserved signaling pathways.
1. Cell Culture and Plating:
-
Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% FBS at 25°C.[15]
-
Plate 1.0 x 10^7 cells in a 100 mm dish.[16] Allow cells to adhere for 1-2 hours.
2. Serum Starvation:
-
Gently remove the growth medium and replace it with serum-free Schneider's medium.
-
Incubate for 6-8 hours.
3. Wortmannin Treatment:
-
Prepare dilutions of Wortmannin in serum-free Schneider's medium (e.g., 5 nM, 20 nM, 100 nM) and a DMSO vehicle control.
-
Treat cells with the prepared media for 60 minutes.
4. Stimulation:
-
Stimulate the pathway by adding Insulin (e.g., 10 µg/mL) to the medium for 20-30 minutes.
5. Cell Lysis:
-
Wash cells twice with ice-cold PBS.[16]
-
Gently lift cells using a cell scraper and collect them into a microfuge tube.[16]
-
Centrifuge cells at 210 x g for 5 minutes, discard the supernatant, and resuspend in ice-cold lysis buffer with protease and phosphatase inhibitors.[16]
-
Clarify the lysate by centrifugation.
6. Western Blot Analysis:
-
Proceed with protein quantification and Western blotting as described in Protocol 1 (Section 6).
-
Use primary antibodies specific for Drosophila phospho-Akt (p-Akt S505) and total Akt.
Caption: Experimental workflow for assessing Wortmannin activity in Drosophila S2 cells.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. The conserved PI3'K/PTEN/Akt signaling pathway regulates both cell size and survival in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Wortmannin, (PI3 Kinase inhibitor) The Wortmannin, (PI3 Kinase inhibitor) controls the biological activity of PI3 Kinase. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. sdbonline.org [sdbonline.org]
- 12. researchgate.net [researchgate.net]
- 13. pik-93.com [pik-93.com]
- 14. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol to detect and quantify interactions between proteins expressed in Drosophila S2 cells - PMC [pmc.ncbi.nlm.nih.gov]
EVOXINE Fails to Prevent Hypercapnic Inhibition of Phagocytosis: A Comparative Analysis
For Immediate Release
A comprehensive review of available experimental data indicates that the furoquinoline alkaloid EVOXINE does not prevent the inhibition of phagocytosis caused by hypercapnia, a condition of elevated carbon dioxide (CO2) levels in the blood. While this compound has been shown to counteract some specific CO2-induced immunosuppressive effects, its action is selective and does not extend to restoring the phagocytic capacity of macrophages under hypercapnic conditions.[1][2] This guide provides a detailed comparison of this compound's effects on various cellular responses to hypercapnia, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound's Selective Action in Hypercapnia
This compound, a plant-derived alkaloid also known as haploperine, has been identified as a small molecule that can mitigate certain adverse effects of hypercapnia on the immune system.[1][3] Specifically, research has demonstrated that this compound can counteract the hypercapnia-induced transcriptional suppression of antimicrobial peptides and the suppression of key inflammatory mediators such as interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[1][4] However, its immunomodulatory effects are not universal across all hypercapnia-induced cellular deficits.
A pivotal study investigating the effects of this compound found that it does not prevent the hypercapnic inhibition of phagocytosis in THP-1 cells.[1][2][5][] This selectivity suggests that hypercapnia impacts immune cell function through multiple, distinct signaling pathways, and this compound's mechanism of action is limited to a subset of these pathways.[1]
Comparative Performance of this compound on Hypercapnia-Induced Cellular Responses
The following table summarizes the differential effects of this compound on various cellular processes affected by hypercapnia, based on published experimental findings.
| Cellular Response | Effect of Hypercapnia | Effect of this compound Treatment in Hypercapnia |
| Phagocytosis (THP-1 Macrophages) | Inhibition | No Prevention of Inhibition[1][5][] |
| IL-6 Expression (LPS-induced) | Suppression | Prevention of Suppression[1][5] |
| CCL2 mRNA Levels | Suppression | Prevention of Suppression[5] |
| AMPK Phosphorylation (ATII cells) | Activation | No Prevention of Activation[1][] |
| Antimicrobial Peptide Expression (Drosophila S2* cells) | Transcriptional Suppression | Counteracts Suppression[1][2] |
Experimental Data: this compound's Inefficacy in Restoring Phagocytosis
Quantitative data from studies on human THP-1 macrophages clearly illustrate that while hypercapnia (15% CO2) significantly reduces phagocytosis, treatment with 48 µM this compound does not reverse this effect.
| Condition | Phagocytosis Level (Normalized to 5% CO2 DMSO Control) |
| 5% CO2 (Normocapnia) + DMSO | 1.0 |
| 15% CO2 (Hypercapnia) + DMSO | ~0.6 |
| 5% CO2 (Normocapnia) + 48 µM this compound | ~1.0 |
| 15% CO2 (Hypercapnia) + 48 µM this compound | ~0.6 |
| (Data adapted from Helenius et al., 2015)[1][5] |
In contrast, this compound effectively blocks the hypercapnic suppression of LPS-induced IL-6 expression.
| Condition | IL-6 Expression (Normalized to 5% CO2 DMSO Control) |
| 5% CO2 (Normocapnia) + DMSO | 1.0 |
| 15% CO2 (Hypercapnia) + DMSO | ~0.4 |
| 5% CO2 (Normocapnia) + 48 µM this compound | ~0.7 |
| 15% CO2 (Hypercapnia) + 48 µM this compound | ~0.7 |
| (Data adapted from Helenius et al., 2015)[1][5] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed divergent signaling pathways of hypercapnia and the workflow used to assess the impact of this compound.
Caption: Divergent signaling pathways of hypercapnia and this compound's selective intervention.
Caption: Workflow for assessing this compound's effect on hypercapnia-induced immunosuppression.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the effects of this compound on hypercapnic macrophages.
Phagocytosis Assay (THP-1 Macrophages)
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treatment: Differentiated macrophages are pre-treated with either a vehicle control (DMSO) or a specified concentration of this compound (e.g., 48 µM) for a designated period (e.g., 30 minutes).
-
Hypercapnic Exposure: Cells are then exposed to either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions in a buffered medium at pH 7.4.
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., opsonized E. coli particles or zymosan beads) are added to the cell cultures.
-
Incubation: The cells are incubated for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Quantification: Non-ingested particles are washed away. The uptake of fluorescent particles by the macrophages is quantified using flow cytometry or fluorescence microscopy. The phagocytic index is calculated based on the percentage of cells that have ingested particles and the number of particles per cell.
Gene Expression Analysis (Quantitative PCR)
-
Cell Treatment: THP-1 macrophages are treated with this compound and exposed to hypercapnia as described above.
-
Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS).
-
RNA Extraction: After the incubation period, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (e.g., IL-6, CCL2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta-Ct method, normalizing the results to the control group (normocapnia with DMSO).
Conclusion
The available evidence conclusively shows that this compound does not prevent the hypercapnia-induced inhibition of phagocytosis. Its therapeutic potential in the context of hypercapnia is limited to counteracting the suppression of specific inflammatory genes. This highlights the complexity of CO2 signaling in immune cells and underscores the need for developing alternative therapeutic strategies that can specifically target and restore the critical function of phagocytosis in hypercapnic states. Researchers in drug development should focus on pathways distinct from those modulated by this compound to identify novel compounds capable of reversing this particular form of immune suppression.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of EVOXINE and Arborinine Antiplasmodial Activity: A Guide for Researchers
In the urgent quest for novel antimalarial agents to combat the growing threat of drug-resistant Plasmodium falciparum, natural products remain a crucial source of inspiration and chemical scaffolds. Among these, alkaloids have shown significant promise. This guide provides a comparative analysis of the antiplasmodial activity of two alkaloids: Arborinine, an acridone (B373769) alkaloid, and EVOXINE, a furoquinoline alkaloid. While substantial data exists for Arborinine's efficacy against the malaria parasite, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of this compound's antiplasmodial properties.
Data Presentation: A Tale of Two Alkaloids
Quantitative data on the in vitro antiplasmodial and cytotoxic activities of Arborinine has been compiled from various studies. In stark contrast, there is a notable absence of published data for this compound's activity against P. falciparum.
Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of Arborinine
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| Arborinine | 3D7 (Chloroquine-Susceptible) | 4.5 µg/mL | Not specified | Not specified | Not specified | [1] |
| Arborinine | HB3 (Chloroquine-Susceptible) | 3.85 ± 0.11 | > 90 µM | LLC-MK2 | > 23.38 | [1] |
| Arborinine | K1 (Chloroquine-Resistant) | 9.34 ± 0.37 | > 90 µM | LLC-MK2 | > 9.64 | [1] |
| Arborinine | Not specified | Poor activity (>180 µM) | Not specified | Not specified | Not specified | [1] |
This compound: An Unexplored Frontier
A thorough search of scientific databases yields no specific data on the 50% inhibitory concentration (IC50) of this compound against any P. falciparum strain.[2] While this compound has been identified in plant species such as Evodia xanthoxyloides and Teclea gerrardii, and is known to have hypnotic and sedative effects, its potential as an antiplasmodial agent remains uninvestigated.[3] However, other furoquinoline alkaloids isolated from plants of the Rutaceae family have demonstrated antiplasmodial activity, suggesting that this compound may warrant future investigation.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antiplasmodial and cytotoxic activities.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the IC50 value of a compound against P. falciparum.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compound (e.g., Arborinine) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasite culture (at approximately 1% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the various drug concentrations. Chloroquine or artemisinin (B1665778) is used as a positive control, and wells with infected red blood cells without any drug serve as a negative control.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the number of viable parasites. The percentage of parasite growth inhibition is calculated for each drug concentration relative to the negative control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound on mammalian cell lines (e.g., LLC-MK2, HeLa, or HepG2) and determine the 50% cytotoxic concentration (CC50).
-
Cell Culture: The selected mammalian cell line is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted in the culture medium and added to the wells containing the cells. A vehicle control (medium with the solvent) and a blank control (medium only) are included.
-
Incubation: The plate is incubated for 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing antiplasmodial activity and a hypothetical signaling pathway that could be investigated for these compounds.
Caption: General experimental workflow for in vitro antiplasmodial and cytotoxicity screening.
Caption: Postulated antiplasmodial mechanisms of action for acridone alkaloids like Arborinine.
Conclusion
The comparative analysis reveals a significant disparity in the available research on this compound and Arborinine. Arborinine has demonstrated moderate to good in vitro antiplasmodial activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[1] Its potential mechanisms of action, including the inhibition of hemozoin formation and interaction with topoisomerase II, make it a valuable scaffold for further drug development.
Conversely, the antiplasmodial activity of this compound remains entirely unexplored. This represents a critical knowledge gap, particularly given that related furoquinoline alkaloids have shown promise. The lack of data for this compound underscores the need for systematic screening of less-studied natural compounds. Future research should prioritize the evaluation of this compound's in vitro antiplasmodial activity and cytotoxicity to determine if it holds untapped potential as a novel antimalarial agent. This guide serves as a call to action for the research community to investigate the bioactivity of understudied natural products like this compound.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antiplasmodial activities of furoquinoline alkaloids from Teclea afzelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of EVOXINE's Effect on IL-6 and CCL2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EVOXINE's reported effects on Interleukin-6 (IL-6) and Chemokine (C-C motif) Ligand 2 (CCL2), placed in the context of other immunomodulatory compounds. A critical consideration highlighted throughout this guide is the current lack of independent verification for this compound's biological activities. All data pertaining to this compound is derived from a single primary study.
Executive Summary
This compound, a furoquinoline alkaloid, has been identified in a focused screening as a compound that counteracts the hypercapnia-induced suppression of IL-6 and CCL2 in human THP-1 macrophages.[1][2] Hypercapnia, the elevation of carbon dioxide levels in the blood, is associated with increased susceptibility to infection in patients with severe lung disease. This compound's ability to selectively reverse this immunosuppressive effect on key inflammatory cytokines suggests its potential as a pharmacological tool to study and possibly mitigate CO2-induced immune suppression.
However, it is imperative to note that a comprehensive review of publicly accessible scientific literature reveals a significant absence of independent studies confirming these findings. This guide, therefore, presents the initial data on this compound and contrasts it with more extensively studied alternative compounds known to modulate IL-6 and CCL2 expression, providing a framework for future research and verification.
Comparative Data on IL-6 and CCL2 Modulation
The following tables summarize the quantitative data available for this compound and selected alternative compounds. It is important to note the different experimental contexts (e.g., stimulus for inflammation) when comparing these compounds.
Table 1: Effect of this compound on Hypercapnia-Induced Suppression of IL-6 and CCL2 mRNA
| Compound | Cell Line | Condition | Target | Effect | Concentration | Source |
| This compound | Human THP-1 Macrophages | LPS-induced inflammation under hypercapnia (15% CO2) | IL-6 mRNA | Blocks hypercapnic suppression | 48 µM | [1][2] |
| This compound | Human THP-1 Macrophages | LPS-induced inflammation under hypercapnia (15% CO2) | CCL2 mRNA | Blocks hypercapnic suppression | 48 µM | [1][2] |
Note: The primary study demonstrated that while this compound alone slightly reduced IL-6 levels in normocapnic (5% CO2) conditions, it effectively prevented the significant drop in IL-6 and CCL2 mRNA levels caused by hypercapnia.[2]
Table 2: Inhibitory Effects of Alternative Compounds on IL-6 and CCL2 Expression
| Compound | Cell Line | Condition | Target | Effect (IC50 or % Inhibition) | Source |
| Baicalin | Murine RAW 264.7 Macrophages | LPS-induced inflammation | IL-6 | IC50: 591.3 µM | |
| Baicalin | Human THP-1 Macrophages | ox-LDL-induced inflammation | IL-6 | Significant reduction at 100 µM | |
| Palbociclib (CDK4/6 Inhibitor) | Various (Immune & Cancer cells) | Multiple contexts | IL-6 | Reduced levels in some models | |
| Abemaciclib (CDK4/6 Inhibitor) | Various (Immune & Cancer cells) | Multiple contexts | IL-6 & Other Cytokines | Modulates cytokine milieu, enhances T-cell activation |
Note: The data for alternative compounds are from studies investigating their anti-inflammatory or immunomodulatory properties in different contexts than the this compound study. Direct comparison of potency is therefore challenging.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for independent verification and further research.
Quantification of IL-6 and CCL2 mRNA Levels by qPCR (as per Helenius et al., 2015)
Objective: To quantify the relative mRNA expression of IL-6 and CCL2 in macrophages under different conditions.
Materials:
-
Human THP-1 monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound (or alternative compound) dissolved in a suitable solvent (e.g., DMSO)
-
Controlled CO2 incubators
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for human IL-6, CCL2, and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
Real-time PCR detection system
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA for 48-72 hours.
-
Treatment: Replace the medium with fresh medium containing this compound or vehicle control (DMSO). Incubate for a specified pre-treatment time.
-
Inflammatory Stimulus and Hypercapnia: Stimulate the cells with LPS. Place the culture plates in incubators with controlled CO2 levels (e.g., 5% for normocapnia and 15% for hypercapnia) for a defined period (e.g., 4 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix with SYBR Green Master Mix, primers, and cDNA. Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of IL-6 and CCL2 mRNA normalized to the reference gene using the ΔΔCt method.
Quantification of IL-6 and CCL2 Protein Levels by ELISA
Objective: To measure the concentration of secreted IL-6 and CCL2 protein in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated cells (as described in 3.1)
-
Human IL-6 and CCL2 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants after the treatment period. Centrifuge to remove any cells or debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-6 and CCL2 in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound's action.
Caption: General experimental workflow for verification.
References
Assessing the specificity of EVOXINE in targeting CO2-induced effects
A Comparative Guide for Researchers
This guide provides a detailed assessment of EVOXINE's specificity in targeting the effects of hypercapnia (elevated CO2 levels) on the innate immune system. The data presented herein is derived from foundational studies on this compound, offering a comparative analysis of its effects across different cellular pathways and models. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for hypercapnia-induced immune suppression.
Executive Summary
This compound, a plant-derived alkaloid, has been identified as a selective inhibitor of CO2-induced transcriptional suppression of key innate immune genes.[1][2] Experimental evidence demonstrates that this compound can counteract the suppressive effects of hypercapnia on specific antimicrobial peptides (AMPs) and pro-inflammatory cytokines in both invertebrate and human immune cells.[1][2] Crucially, its mechanism of action is specific, as it does not interfere with other CO2-regulated cellular processes such as phagocytosis or the activation of AMP-activated protein kinase (AMPK).[1][2][3] This guide will compare the targeted effects of this compound on immune gene expression with its lack of effect on other hypercapnia-induced cellular responses, supported by experimental data and detailed methodologies.
Data Presentation: this compound's Performance Metrics
The following tables summarize the quantitative data from key experiments, comparing the effects of this compound under normocapnic (normal CO2) and hypercapnic (elevated CO2) conditions.
Table 1: Effect of this compound on Antimicrobial Peptide (AMP) Expression in Drosophila S2* Cells under Hypercapnia
| Treatment Condition | Dipt-luc Reporter Activity (Relative Luciferase Units) | Mtk mRNA Levels (Fold Change vs. Control) | Drs mRNA Levels (Fold Change vs. Control) | Dipt mRNA Levels (Fold Change vs. Control) |
| Normocapnia (Air) | Baseline | ~1.0 | ~1.0 | ~1.0 |
| Hypercapnia (13% CO2) | Decreased | Decreased | Decreased | Decreased |
| Hypercapnia + this compound (48 µM) | Restored towards normocapnic levels | Restored to near unsuppressed levels | Restored to near unsuppressed levels | Partially restored |
Data synthesized from Helenius et al., 2016.[1]
Table 2: Effect of this compound on Cytokine Expression in Human THP-1 Macrophages under Hypercapnia
| Treatment Condition | IL-6 mRNA Levels (Normalized to Normocapnia) | CCL2 mRNA Levels (Normalized to Normocapnia) |
| Normocapnia (5% CO2) + Vehicle | 1.0 | 1.0 |
| Hypercapnia (15% CO2) + Vehicle | ~0.4 | ~0.5 |
| Hypercapnia (15% CO2) + this compound (48 µM) | ~1.0 (restored to normocapnic levels) | ~1.0 (restored to normocapnic levels) |
Data synthesized from Helenius et al., 2016.[1][2]
Table 3: Specificity of this compound: Comparison of Affected vs. Unaffected CO2-Induced Cellular Processes
| Cellular Process | Cell Type | Effect of Hypercapnia | Effect of this compound on Hypercapnic Response |
| Immune Gene Suppression | Drosophila S2*, Human THP-1 | Suppression of AMPs, IL-6, CCL2 | Reverses suppression |
| Phagocytosis | Human THP-1 Macrophages | Inhibition | No effect (inhibition persists) |
| AMPK Activation | Rat ATII Pulmonary Epithelial Cells | Activation (Phosphorylation) | No effect (activation persists) |
Data synthesized from Helenius et al., 2016.[1][2][3]
Mandatory Visualizations
The following diagrams illustrate the specificity of this compound's action and the experimental workflows used to assess its effects.
Figure 1. Specificity of this compound in CO2-Induced Pathways.
Figure 2. Experimental Workflow for Assessing this compound's Effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
CO2-Responsive Luciferase Reporter Assay in Drosophila S2* Cells
-
Objective: To screen for compounds that counteract CO2-induced suppression of antimicrobial peptide gene expression.
-
Cell Line: Drosophila S2* cells stably transfected with a luciferase reporter gene under the control of the Diptericin (Dipt) promoter (Dipt-luc).
-
Protocol:
-
S2* cells are plated in 384-well plates.
-
Compounds from a chemical library, including this compound (e.g., at 48 µM) and a vehicle control (DMSO), are added to the wells.
-
The cells are stimulated to induce the innate immune response (e.g., with peptidoglycan).
-
Plates are incubated under normocapnic (standard air, ~0.04% CO2) or hypercapnic (e.g., 13% CO2) conditions for a set duration (e.g., 18-24 hours).
-
Luciferase activity is measured using a standard luciferase assay system and a plate reader. The luminescence signal is proportional to the activity of the Dipt promoter.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of specific genes in response to hypercapnia and this compound treatment.
-
Cell Lines: Drosophila S2* cells and human THP-1 macrophages.
-
Protocol:
-
Cells are cultured and treated with this compound or vehicle, then exposed to normocapnic or hypercapnic conditions as described above. For THP-1 macrophages, an immune stimulant like lipopolysaccharide (LPS) is added to induce cytokine expression.[2]
-
Total RNA is extracted from the cells using a standard RNA isolation kit.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using gene-specific primers for the target genes (Mtk, Drs, Dipt in S2* cells; IL-6, CCL2 in THP-1 cells) and a reference housekeeping gene for normalization.
-
The relative expression of the target genes is calculated using the delta-delta-Ct method.
-
Phagocytosis Assay in THP-1 Macrophages
-
Objective: To assess whether this compound affects the hypercapnia-induced inhibition of phagocytosis.
-
Protocol:
-
Human THP-1 monocytes are differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA).
-
Differentiated macrophages are treated with this compound (48 µM) or vehicle.
-
Cells are exposed to normocapnic (5% CO2) or hypercapnic (e.g., 20% CO2) conditions.
-
Fluorescently labeled particles (e.g., zymosan or bacteria) are added to the cells, and incubation continues to allow for phagocytosis.
-
The uptake of fluorescent particles by the macrophages is quantified using flow cytometry or fluorescence microscopy. The percentage of phagocytic cells and the mean fluorescence intensity are measured.[3]
-
AMPK Activation Assay in Rat ATII Cells
-
Objective: To determine if this compound interferes with CO2-induced activation of AMP-activated protein kinase (AMPK).
-
Cell Line: Rat primary alveolar epithelial type 2 (ATII) cells.
-
Protocol:
-
ATII cells are pretreated with this compound (48 µM) or vehicle for 30 minutes.
-
Cells are then exposed to buffered hypercapnia (e.g., 20% CO2) for a short duration (e.g., 10 minutes) to induce AMPK activation.[3]
-
Cell lysates are collected and subjected to Western blot analysis.
-
The blot is probed with antibodies specific for the phosphorylated (active) form of AMPK and total AMPK. The ratio of phosphorylated AMPK to total AMPK indicates the level of activation.
-
Conclusion
The available data strongly indicate that this compound is a specific pharmacological agent that targets the CO2-induced suppression of innate immune gene expression. Its ability to restore the expression of key antimicrobial peptides and cytokines under hypercapnic conditions, while not affecting other CO2-regulated pathways like phagocytosis and AMPK activation, highlights its selective mechanism of action.[1][2][3] This specificity makes this compound a valuable research tool for dissecting the signaling pathways involved in hypercapnic immune suppression and a potential lead compound for therapeutic development aimed at mitigating infection risk in patients with severe lung disease.
References
- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Mechanism of Action of Evoxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the furoquinoline alkaloid Evoxine, focusing on replicating published findings related to its mechanism of action. Due to the limited but specific body of research, this document centers on the findings of Helenius et al. (2015), which identified this compound as a selective modulator of hypercapnia-induced immune suppression. We compare its documented activity with the broader bioactivities of other furoquinoline alkaloids to offer a contextual landscape for further research.
Comparative Bioactivity: this compound vs. Other Furoquinoline Alkaloids
Direct comparative studies detailing the mechanism of this compound against other compounds are scarce in published literature. The primary identified activity of this compound is its ability to counteract CO2-induced immune suppression.[1] The following table summarizes the known activity of this compound and contrasts it with the general activities reported for other members of the furoquinoline alkaloid class, such as dictamnine, skimmianine, and γ-fagarine.
| Feature | This compound | Other Furoquinoline Alkaloids (e.g., Dictamnine, Skimmianine) |
| Primary Mechanism | Counteracts CO₂-induced transcriptional suppression of antimicrobial peptides (AMPs) and pro-inflammatory cytokines (IL-6, CCL2).[1] | Broad-spectrum activities including cytotoxic, antimicrobial, anti-inflammatory, antiplatelet, and acetylcholinesterase inhibition. |
| Cellular Target | Acts on specific, evolutionarily conserved CO₂ signaling pathways.[1] Does not affect hypercapnic inhibition of phagocytosis or CO₂-induced AMPK activation, indicating selectivity.[1] | Mechanisms vary; some exhibit cytotoxicity against cancer cell lines (e.g., HeLa), some inhibit platelet aggregation, and others act as phototoxic agents. |
| Effective Concentration | 48 µM was identified as the optimal concentration for blocking CO₂-induced suppression of Diptericin induction in Drosophila S2* cells. | Varies widely depending on the compound and assay. For example, some show cytotoxic activity in the low micromolar range (e.g., IC50 < 50 µM against HeLa cells). |
| Documented Effects | - Reverses hypercapnic suppression of AMPs (Dipt, Dro, AttC, Mtk, Drs) in Drosophila S2* cells.[1]- Inhibits hypercapnic suppression of IL-6 and CCL2 expression in human THP-1 macrophages.[1] | - Cytotoxic against various cancer cell lines.- Antimicrobial and antifungal properties.- Antiplasmodial activity against Plasmodium falciparum. |
Experimental Protocols for Replication
The following are detailed methodologies derived from the pivotal study by Helenius et al. (2015) for researchers seeking to replicate or build upon these findings.
Cell Culture and Reagents
-
Drosophila S2* Cell Line:
-
Maintain the S2* cell line stably expressing a Diptericin-luciferase (Dipt-luc) reporter.
-
Culture in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Grow at 25°C in ambient CO₂.
-
-
Human THP-1 Macrophages:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES.
-
To differentiate into macrophages, treat cells with 5 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Following differentiation, starve cells overnight in media containing 0.5% FBS before stimulation.[1]
-
-
This compound Stock:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in experiments should be kept constant across all conditions, including controls.
-
High-Throughput Screening for Modulators of CO₂-Induced Suppression (Primary Assay)
This workflow describes the primary screening method used to identify this compound.
-
Cell Plating: Dispense Drosophila S2* Dipt-luc cells into 384-well plates.
-
Compound Addition: Add this compound (e.g., at 48 µM final concentration) or control vehicle (DMSO) to the wells.
-
Immune Stimulation: Induce the Imd pathway by adding peptidoglycan (PGN) to all wells.
-
Gas Exposure: Incubate plates in either a normocapnic (e.g., 5% CO₂) or hypercapnic (e.g., 13% CO₂) environment for a set duration (e.g., 6-18 hours).
-
Luciferase Assay: Lyse the cells and measure the activity of the firefly luciferase reporter gene using a suitable assay system (e.g., Promega Dual-Glo). A constitutively expressed reporter (like Renilla luciferase) can be used for normalization.
-
Data Analysis: Normalize the luciferase signal from hypercapnia-exposed wells to the signal from normocapnia-exposed control wells. A reversal of suppression is indicated by an increased luciferase signal in the presence of this compound under hypercapnic conditions.
Validation in Human Macrophages (Quantitative PCR)
-
Cell Treatment: Differentiated THP-1 macrophages are pre-treated with 48 µM this compound or DMSO for 30 minutes.[1]
-
Stimulation & Exposure: Cells are then stimulated with E. coli lipopolysaccharide (LPS) (e.g., 1 ng/mL) and concurrently exposed to either normocapnia or hypercapnia for 3 hours.[1]
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., IL-6, CCL2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Signaling Pathway Visualization
The precise molecular target of this compound in the CO₂-sensing pathway is not yet elucidated. However, the published findings allow for the construction of a logical model of its observed effect. High levels of CO₂ suppress the induction of immune-related genes downstream of immune stimuli like LPS. This compound acts at an unknown point in this pathway to block the suppressive signal from CO₂, thereby restoring the expression of genes like IL-6 and CCL2.
This guide consolidates the key published data on this compound's mechanism, providing a framework for researchers to replicate and expand upon these important findings. The selectivity of this compound presents a promising tool for dissecting the evolutionarily conserved pathways through which carbon dioxide modulates innate immunity.
References
A Comparative Analysis of EVOXINE's Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of EVOXINE, a furoquinoline alkaloid, benchmarked against established antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate its potential as a novel antimicrobial agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited experiments are provided.
Introduction to this compound
This compound is a naturally occurring furoquinoline alkaloid found in various plant species, including those of the Rutaceae family.[1] Like other furoquinoline alkaloids, it has demonstrated a range of biological activities. This guide focuses on its antimicrobial properties, offering a data-driven comparison with conventional antibiotics.
Mechanism of Action
While the precise antimicrobial mechanism of this compound is an active area of research, studies on related furoquinoline alkaloids suggest a potential mode of action involving photo-activated DNA binding.[2] Some furoquinolines exhibit antimicrobial effects upon activation by light, where they bind to bacterial DNA and inhibit essential cellular processes like replication.[2]
In addition to direct antimicrobial action, this compound has been identified as a molecule that can counteract CO2-induced immune suppression.[3] It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human macrophages.[3] This immunomodulatory property suggests that this compound may also combat infections by enhancing the host's immune response.
Below is a diagram illustrating a proposed mechanism of action for furoquinoline alkaloids.
Caption: Proposed photo-activated DNA binding mechanism of furoquinoline alkaloids.
Antimicrobial Spectrum of this compound
This compound has demonstrated in-vitro activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's effectiveness.
Comparative Analysis
The following tables present a comparative summary of the MIC values of this compound and other commonly used antibiotics against key bacterial species. This allows for a direct comparison of their in-vitro efficacy.
Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Amikacin | Vancomycin |
| Escherichia coli | 11.1 - 18.7[1][4] | 0.007 - 32.0[5] | 1.0 - 4.0[5] | N/A |
| Bacillus subtilis | 11.1 - 18.7[1][4] | N/A | N/A | 4.0[6] |
| Staphylococcus aureus | 11.1 - 18.7[1][4] | 95.0% susceptible[5] | N/A | 2.0[7] |
| Pseudomonas agarici | 11.1 - 18.7[1][4] | N/A | N/A | N/A |
| Micrococcus luteus | 11.1 - 18.7[1][4] | N/A | N/A | N/A |
| Staphylococcus warneri | 11.1 - 18.7[1][4] | N/A | N/A | N/A |
N/A: Data not readily available in the searched literature. Note: The MIC values for Ciprofloxacin against S. aureus are presented as a susceptibility percentage as specific range data was not available in the cited sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., E. coli, B. subtilis, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent (e.g., this compound) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
Workflow Diagram:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in the growth medium directly in the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing medium and bacteria but no antimicrobial) and a negative control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
This compound demonstrates a broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its MIC values are within a potentially therapeutic range, though generally higher than some established antibiotics like Ciprofloxacin for certain organisms. The dual mechanism of direct antimicrobial action and immunomodulation makes it an interesting candidate for further investigation. More extensive studies are required to fully elucidate its mechanism of action, in-vivo efficacy, and safety profile. The provided data and protocols serve as a foundational guide for researchers interested in exploring the potential of this compound and related furoquinoline alkaloids in the development of new antimicrobial therapies.
References
- 1. Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-activated DNA binding and antimicrobial activities of furoquinoline and pyranoquinolone alkaloids from rutaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EVOXINE: A Procedural Guide
Disclaimer: The substance "EVOXINE" is not found in publicly available scientific literature or safety databases. The following disposal procedures are based on established best practices for the handling and disposal of hazardous pharmaceutical compounds and should be adapted to the specific chemical and toxicological properties of any new or experimental substance.
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. A potent, hazardous compound, referred to here as this compound, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the safe disposal of such a substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, lab coats, and eye protection. All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols. In the event of accidental exposure, consult the substance's specific Safety Data Sheet (SDS) for emergency procedures.
Quantitative Data for this compound Waste Management
The following table summarizes key parameters for the temporary storage and handling of this compound waste prior to disposal. These values are illustrative and should be confirmed based on the actual properties of the compound.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 5.5 - 8.5 | To prevent corrosion of containers and adverse chemical reactions. |
| Maximum Storage Time | 90 days | To comply with typical hazardous waste regulations and minimize the risk of container degradation. |
| Storage Temperature | 15 - 25 °C (Controlled Room Temperature) | To ensure chemical stability and prevent degradation that could lead to hazardous byproducts. |
| Container Fill Level | Do not exceed 80% of container capacity | To allow for expansion of contents due to temperature changes and prevent spills from overfilling. |
Protocol for the Disposal of this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving high-temperature incineration.[1]
Step 1: Segregation and Waste Identification
-
Identify all this compound waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste streams. Do not mix this compound waste with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Label the waste container clearly as "Hazardous Pharmaceutical Waste: this compound" with appropriate hazard symbols.
Step 2: Packaging for Disposal
-
Solid this compound Waste: Ensure it is in a securely sealed, compatible container.
-
Liquid this compound Waste: Use a leak-proof, shatter-resistant container. If the waste is aqueous, ensure the pH is within the acceptable range (see table above).
-
Contaminated Labware: Place in a designated, puncture-resistant container. Sharps, such as needles and syringes, must be disposed of in a dedicated sharps container.[2]
Step 3: Storage and Collection
-
Store sealed this compound waste containers in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.
-
Do not accumulate large quantities of waste. Adhere to the maximum storage time limits set by your institution and regulatory bodies.
-
Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal company.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is crucial to adhere to all federal, state, and institutional regulations regarding hazardous waste management. Always consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling EVOXINE
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of EVOXINE. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following personal protective equipment. The required level of protection is determined by the specific handling task.
| PPE Level | Equipment | When to Use |
| Level D | - Closed-toe shoes- Laboratory coat- Nitrile gloves- Safety glasses with side shields | General handling of this compound powder and solutions. |
| Level C | - Level D PPE- Chemical-resistant apron or gown- Double-gloving (nitrile)- Face shield | Weighing and preparing stock solutions, managing spills, and packaging waste. |
Handling Procedures
This compound powder poses an inhalation and dermal contact risk. All handling of the solid form must be conducted within a certified chemical fume hood or a ventilated enclosure.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Don Level C PPE before entering the designated handling area.
-
Work Surface: Cover the work surface with absorbent bench paper.
-
Weighing: Use an enclosed balance to weigh the this compound powder. If an enclosed balance is not available, perform the weighing in a chemical fume hood.
-
Transfer: Use a chemical spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.
-
Dissolving: Add the solvent to the vessel containing the this compound powder within the fume hood.
-
Decontamination: After handling, decontaminate the spatula and work surfaces using a wet-wiping method with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it are to be treated as hazardous pharmaceutical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area of the spill.
-
Isolate: Prevent the spread of the powder or liquid. For powders, do not use a dry sweeping method.
-
Decontaminate: For small spills, use a wet-wiping method with an appropriate solvent and absorbent pads. Place all contaminated materials in a sealed hazardous waste container.
-
Report: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Seek Medical Attention: For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
